quinolin-8-yl acrylate
Description
Genesis and Significance of Acrylate (B77674) Monomers in Polymer and Materials Chemistry
Acrylate monomers are the foundational building blocks for a broad class of polymers known as acrylates or polyacrylates. researchgate.netgellnerindustrial.com These monomers are typically esters that contain vinyl groups, which are carbon-carbon double bonds, making them readily polymerizable. gellnerindustrial.com The process of polymerization chemically links these individual monomer molecules into long polymer chains. gellnerindustrial.com The genesis of acrylic ester polymers dates back to the early 20th century, with commercial production beginning in 1927. free.fr
The significance of acrylate monomers in polymer and materials chemistry stems from their remarkable versatility. gellnerindustrial.com By altering the ester side-chain group (the 'R' group in the ester structure), a wide array of properties can be imparted to the resulting polymer. free.fr This allows for the creation of materials with characteristics ranging from super-absorbency and flexibility to exceptional toughness and hardness. researchgate.net Acrylate polymers find use in a multitude of industrial and commercial products, including paints, coatings, adhesives, textiles, and plastics. researchgate.netgellnerindustrial.com Furthermore, certain acrylate polymers, such as poly(acrylic acid), are polyelectrolytes with ionizable functional groups. This characteristic makes them stimuli-responsive, meaning their properties can change in response to environmental triggers like pH, rendering them valuable for advanced applications. researchgate.net
The Quinoline (B57606) Moiety: A Versatile Heterocyclic Scaffold in Organic and Coordination Chemistry Research
Quinoline is a heterocyclic aromatic compound with the chemical formula C₉H₇N. chemrj.org Its structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. orientjchem.org First isolated from coal tar in 1834, this scaffold is a cornerstone in various fields of chemistry. chemrj.orgrsc.org The quinoline moiety is considered a "privileged scaffold" because its derivatives are found in many natural products and have been shown to possess a wide spectrum of biological activities. nih.govrsc.org Consequently, it is a significant pharmacophore in medicinal chemistry, forming the basis for numerous synthetic compounds. chemrj.orgnih.gov
Beyond its role in medicinal chemistry, the quinoline ring is of great interest in coordination chemistry. The nitrogen atom in the pyridine ring has a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. researchgate.net Specifically, derivatives like 8-hydroxyquinoline (B1678124) are well-known chelating agents, capable of forming stable complexes with a wide range of metal ions. chemrj.orgresearchgate.netsolubilityofthings.com This property is harnessed in applications such as analytical chemistry for metal detection and in materials science for creating metal-organic frameworks and luminescent materials. researchgate.netsolubilityofthings.com The ability to form conjugated molecules and polymers that combine electronic, optoelectronic, or optical properties with good mechanical characteristics is another key feature of quinoline-based structures. chemrj.org
Integration of Acrylate and Quinoline Functionalities: A Rationale for Quinolin-8-yl Acrylate as a Multipurpose Chemical Entity
The chemical entity this compound represents a strategic integration of the two functional groups discussed above. It is a monomer that contains both a polymerizable acrylate group and a functional quinoline moiety. This monomer is typically synthesized via the reaction of 8-hydroxyquinoline with acryloyl chloride. researchgate.netmaterialsciencejournal.org
The rationale for creating such a molecule is to produce functional polymers. By polymerizing this compound, either alone to form a homopolymer or with other monomers to form copolymers, it is possible to create a new material that combines the physical properties of a polyacrylate (like film-forming ability and durability) with the specific functionalities of the quinoline ring (such as metal chelation, fluorescence, and potential bioactivity). researchgate.netresearchgate.net The resulting polymers, such as poly(8-quinolinyl acrylate), have the quinoline unit as a pendant group along the polymer backbone. These "active" polymers can react with nucleophilic reagents under mild conditions and have been studied for their ability to form complexes with metal ions. researchgate.netresearchgate.net This dual nature makes this compound a multipurpose chemical entity, serving as a bridge between polymer chemistry and coordination or materials science.
Overview of Current Research Trajectories and Knowledge Gaps Pertaining to this compound
Another significant research trajectory is the copolymerization of 8-QA with other common monomers, such as methyl methacrylate (B99206) (MMA) and acrylamide (B121943) (AM). researchgate.net These studies aim to tailor the properties of the final material. For instance, research has shown that in 8-QA and MMA copolymers, the molecular weight and initial decomposition temperature decrease as the 8-QA content increases. researchgate.net The reactivity ratios of the monomers in these copolymerizations have also been determined, which is crucial for controlling the final copolymer composition. researchgate.net
Despite this progress, knowledge gaps remain. While the potential for these polymers in applications like metal ion extraction, catalysis, or as specialty coatings is often cited due to the presence of the chelating quinoline moiety, extensive studies demonstrating these applications are not widely reported in the reviewed literature. Research into the optical and electronic properties of poly(this compound) and its metal complexes is an area ripe for further exploration. researchgate.netacs.org The development of these polymers for specific technologies, such as sensors, stimuli-responsive materials, or advanced optical devices, represents a significant opportunity for future research.
Data Tables
Table 1: Physicochemical Properties of this compound
This table summarizes the basic identifiers and properties of the title compound.
| Property | Value | Source |
| Chemical Name | quinolin-8-yl prop-2-enoate | |
| Synonyms | Acrylic acid 8-quinolinyl ester, 8-quinolyl acrylate | |
| CAS Number | 34493-87-3 | |
| Molecular Formula | C₁₂H₉NO₂ | |
| EINECS | 252-063-0 |
Table 2: Research Findings on Polymerization of this compound (8-QA)
This table presents key findings from scientific studies on the polymerization of 8-QA.
| Study Focus | Initiator | Solvent | Key Findings | Source |
| Kinetics of Homopolymerization | AIBN | DMF | The rate of polymerization increases with temperature (60-100°C). The overall activation energy was calculated to be 15.0 kJ/mol. | materialsciencejournal.org |
| Copolymerization with Methyl Methacrylate (MMA) | AIBN | DMF | Increasing 8-QA content in the copolymer leads to a decrease in molecular weight and initial decomposition temperature, while polydispersity increases. | researchgate.net |
| Copolymerization with Acrylamide (AM) | AIBN | DMSO | The monomer reactivity ratios were determined to be 1.97 for 8-QA and 0.34 for AM, indicating that 8-QA is more reactive. | researchgate.net |
AIBN: 2,2′-azobis-isobutyronitrile; DMF: Dimethylformamide; DMSO: Dimethyl sulfoxide
Structure
2D Structure
3D Structure
Properties
CAS No. |
34493-87-3 |
|---|---|
Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
quinolin-8-yl prop-2-enoate |
InChI |
InChI=1S/C12H9NO2/c1-2-11(14)15-10-7-3-5-9-6-4-8-13-12(9)10/h2-8H,1H2 |
InChI Key |
XJCKBNNSMUEHQQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Quinolin 8 Yl Acrylate: Routes and Strategic Considerations
Precursor Synthesis: Advanced Approaches to 8-Hydroxyquinoline (B1678124)
The quinoline (B57606) scaffold is a fundamental component of numerous natural products and pharmaceuticals. nih.gov The synthesis of its derivative, 8-hydroxyquinoline (8-HQ), can be achieved through several established methods, including the Skraup and Friedländer syntheses. rroij.comscispace.com These classic methods involve the construction of the heterocyclic ring system. scispace.com
More contemporary approaches focus on the regioselective functionalization of pre-existing quinoline derivatives, offering greater control and efficiency. nih.gov
Regioselective Functionalization of Quinoline Derivatives
The direct functionalization of the quinoline ring through C-H activation has emerged as a powerful strategy. nih.gov Transition metal catalysis, in particular, has enabled site-selective modifications of the quinoline core. nih.gov For instance, Rh(III)-catalyzed C(8)–H activation of 2-substituted quinolines has been developed for the synthesis of 3-hydroxyquinolin-8-yl propanoates. acs.orgresearchgate.net This method utilizes a quinoline N-oxide, where the N-oxide group acts as both a directing group and an internal oxidant. acs.orgresearchgate.net
Another approach involves the functionalization of quinoline N-oxides at the C8 position. A Rh(III)-catalyzed protocol for the C8-bromination and amidation of quinoline N-oxide has been reported, demonstrating high regioselectivity and functional group tolerance. researchgate.net Mechanistic studies have pointed to the formation of a five-membered rhodacycle as a key intermediate in achieving this C8-selectivity. researchgate.net
The Suzuki cross-coupling reaction is another valuable tool for introducing substituents at specific positions on the 8-HQ moiety. rroij.comscispace.com This method typically starts with a halogenated 8-HQ, such as 5-bromo-8-hydroxyquinoline or 5,7-dibromo-8-hydroxyquinoline, and requires protection of the hydroxyl group before the coupling reaction. rroij.comscispace.com
Cyclocondensation and Ring-Forming Strategies for Substituted Quinoline Cores
Classic ring-forming reactions remain relevant for the synthesis of the quinoline core. The Skraup synthesis involves the reaction of an aromatic amine with an α,β-unsaturated aldehyde, while the Friedländer synthesis condenses an o-aminobenzaldehyde or o-aminoacetophenone with a ketone or aldehyde. rroij.comscispace.com
Modern variations of these methods often employ green chemistry principles. For example, a one-pot, three-component cyclocondensation reaction for synthesizing hexahydroquinoline derivatives has been developed using ethanol (B145695) as a solvent and triethylamine (B128534) as a base. tandfonline.com Microwave-assisted Skraup synthesis using water as a solvent and glycerol (B35011) has also been reported. tandfonline.com Furthermore, nanocatalysts, such as RuO2/MWCNT, have been utilized for the efficient green synthesis of sulfonyl-quinoline derivatives in a one-pot, four-component reaction. acs.org
Esterification Protocols for the Introduction of the Acrylate (B77674) Moiety
Once 8-hydroxyquinoline is obtained, the final step is the introduction of the acrylate group via esterification. Several methods exist for this transformation, each with its own advantages and considerations.
Direct Esterification with Activated Acrylic Acid Derivatives
A common and direct method for forming the ester linkage is the reaction of 8-hydroxyquinoline with an activated acrylic acid derivative, such as acryloyl chloride. The reaction of 8-hydroxyquinoline with acryloyl chloride or acrylic acid can be carried out in the presence of a base like triethylamine or a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net
For instance, the synthesis of 5,7-diiodoquinolin-8-yl (E)-3-(3,4-dihydroxyphenyl)acrylate was achieved by reacting 5,7-diiodoquinolin-8-ol with (E)-3-(3,4-dihydroxyphenyl)acryloyl chloride in the presence of pyridine (B92270) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comresearchgate.net This reaction proceeds overnight at room temperature. mdpi.comresearchgate.net
Similarly, the synthesis of 5-chloroquinolin-8-yl acrylate has been reported, and its structure confirmed by single crystal X-ray diffraction. researchgate.net
Table 1: Direct Esterification of 8-Hydroxyquinoline Derivatives
| 8-Hydroxyquinoline Derivative | Acrylating Agent | Reagents | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 5,7-Diiodoquinolin-8-ol | (E)-3-(3,4-dihydroxyphenyl)acryloyl chloride | Pyridine, DMAP | Dichloromethane (DCM) | 5,7-Diiodoquinolin-8-yl (E)-3-(3,4-dihydroxyphenyl)acrylate | 33% | mdpi.comresearchgate.net |
| 5,7-Diiodoquinolin-8-ol | (E)-3-(3,4-bis(allyloxy)phenyl)acryloyl chloride | Pyridine | DCM/DMF | 5,7-Diiodoquinolin-8-yl (E)-3-(3,4-bis(allyloxy)phenyl)acrylate | 71% | mdpi.com |
| 8-Hydroxyquinoline | Acryloyl chloride | Triethylamine | - | 8-Acryloyloxyquinoline | - | researchgate.net |
| 8-Hydroxyquinoline | Acrylic acid | N,N'-dicyclohexylcarbodiimide | - | 8-Acryloyloxyquinoline | - | researchgate.net |
Transesterification with Methyl Acrylate and Catalytic Optimization
Transesterification offers an alternative route to this compound, often employing more readily available and less corrosive starting materials. This method involves the reaction of 8-hydroxyquinoline with an acrylic acid ester, such as methyl acrylate, in the presence of a catalyst.
Chemoselective transesterification of methyl (meth)acrylates is crucial to avoid the competing Michael addition reaction. nih.gov Bulky magnesium(II) and sodium(I) bisphenoxide complexes have been developed as highly effective catalysts for this purpose, demonstrating excellent chemoselectivity for a wide range of alcohols. nih.gov While not explicitly detailing the synthesis of this compound, these catalytic systems present a promising avenue for its production via transesterification.
Atom-Economy and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of quinoline derivatives. tandfonline.comtandfonline.com The use of nanocatalysts, water as a solvent, and microwave irradiation are examples of green approaches in the synthesis of the quinoline core. tandfonline.comacs.org
In the esterification step, transesterification is generally considered a greener alternative to using acyl chlorides, as it avoids the formation of stoichiometric halide waste. nih.gov The development of efficient and recyclable catalysts for transesterification is a key area of research in this context.
The Knoevenagel condensation, a method for forming carbon-carbon double bonds, has been adapted for the green synthesis of 3-(2-chloroquinolin-3-yl)acrylic acid derivatives. This reaction, conducted under microwave irradiation in the absence of a solvent, offers high yields and short reaction times. e-journals.in
The principal and most documented method for the synthesis of this compound and its derivatives is the Schotten-Baumann reaction. This method involves the acylation of 8-hydroxyquinoline or its substituted analogues with acryloyl chloride or a related acrylic acid derivative. The reaction is typically conducted in the presence of a base to neutralize the hydrogen chloride byproduct.
A general synthetic scheme for this transformation is as follows:
Figure 1: General reaction scheme for the synthesis of this compound derivatives.
The reaction is typically carried out in an inert aprotic solvent. Dichloromethane (DCM) is frequently used, sometimes in combination with dimethylformamide (DMF) to aid solubility. The choice of base is critical, with organic bases such as pyridine and triethylamine being common. mdpi.comresearchgate.net In some instances, a catalytic amount of 4-dimethylaminopyridine (DMAP) is added to accelerate the reaction. mdpi.com
While a specific protocol for the parent this compound is not extensively detailed in the reviewed literature, the synthesis of its derivatives provides a clear and adaptable framework. For instance, the synthesis of 5,7-diiodoquinolin-8-yl (E)-3-(3,4-dihydroxyphenyl)acrylate involves dissolving 5,7-diiodoquinolin-8-ol and DMAP in DCM, followed by the addition of pyridine and the specific acryloyl chloride derivative. mdpi.com The reaction proceeds overnight at room temperature. mdpi.com Similarly, the synthesis of 5-chlorothis compound follows a comparable procedure where 5-chloro-8-hydroxyquinoline (B194070) is reacted with acryloyl chloride in methylene (B1212753) chloride. researchgate.net
The following interactive table summarizes the reaction conditions for the synthesis of various this compound derivatives as reported in the literature.
| Derivative | Reactants | Base | Catalyst | Solvent | Reaction Time & Temp. | Yield | Reference |
| 5,7-diiodoquinolin-8-yl (E)-3-(3,4-bis(allyloxy)phenyl)acrylate | 5,7-diiodo-8-hydroxyquinoline, (E)-3-(3,4-bis(allyloxy)phenyl)acryloyl chloride | Pyridine (10 eq) | - | DCM/DMF (2:1) | Overnight, r.t. | 71% | mdpi.com |
| 5,7-diiodoquinolin-8-yl (E)-3-(3,4-dihydroxyphenyl)acrylate | 5,7-diiodoquinolin-8-ol, (E)-3-(3,4-dihydroxyphenyl)acryloyl chloride | Pyridine (4 eq) | DMAP (0.3 eq) | DCM | 20 h, r.t. | 33% | mdpi.com |
| 5-chlorothis compound | 5-chloro-8-hydroxyquinoline, acryloyl chloride | Not specified | - | Methylene chloride | 3h at 0°C, then 2h at r.t. | 45% | researchgate.net |
| 8-methacryloxy-quinoline | 8-hydroxyquinoline, methacryloyl chloride or methacrylic acid | Triethylamine or N,N'-dicyclohexylcarbodiimide | - | Not specified | Not specified | Not specified | researchgate.net |
Purification and Isolation Techniques for High-Purity this compound
The purification of this compound and its derivatives is crucial to remove unreacted starting materials, the basic catalyst, and any side products. The most ubiquitously reported method for achieving high purity is silica (B1680970) gel column chromatography. mdpi.comresearchgate.net
The choice of eluent system is critical for effective separation. A common mobile phase consists of a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). mdpi.comresearchgate.net The ratio of these solvents is adjusted to achieve optimal separation of the target compound from impurities. For example, in the purification of 5-chlorothis compound, a mixture of petroleum ether and ethyl acetate in a 10:1 volume ratio was used. researchgate.net For other derivatives, a gradient of hexane/ethyl acetate has been employed. mdpi.com
Following chromatographic purification, recrystallization can be employed as a final step to obtain a highly crystalline product. Methylene chloride has been mentioned as a suitable solvent for the recrystallization of 5-chlorothis compound. researchgate.net The general process involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, which facilitates the formation of pure crystals.
Scale-Up Considerations for Industrial and Preparative Synthesis of this compound
The transition from a laboratory-scale synthesis to an industrial or large-scale preparative process for this compound presents several challenges that must be addressed to ensure efficiency, safety, and consistent product quality. These considerations are pertinent to the Schotten-Baumann reaction used in its synthesis.
Key Scale-Up Challenges:
Heat Management: The acylation reaction is often exothermic. On a large scale, the dissipation of heat becomes a significant issue. Poor heat transfer can lead to a runaway reaction, side product formation, and a decrease in yield and purity. The high surface-area-to-volume ratio in laboratory glassware is not maintained on a larger scale, necessitating the use of jacketed reactors with efficient cooling systems. pharmoutsourcing.com
Mass Transfer and Mixing: Ensuring homogenous mixing of reactants is more challenging in large reactors. Inefficient mixing can lead to localized "hot spots" and areas of high reactant concentration, which can negatively impact the reaction. The choice of impeller design and agitation speed is critical for maintaining a uniform reaction mixture.
Hydrolysis: Acryloyl chloride is highly susceptible to hydrolysis. Any moisture present in the reactants or solvent will lead to the formation of acrylic acid, which can complicate the purification process and reduce the yield of the desired ester. Ensuring anhydrous conditions on a large scale requires careful handling and drying of all materials and equipment.
Work-up and Purification: The extraction and washing steps used in the laboratory may become cumbersome and generate large volumes of waste at an industrial scale. The use of column chromatography for purification can be expensive and time-consuming for large quantities. Alternative purification methods such as distillation or crystallization would need to be developed and optimized.
Continuous Flow Processing: To mitigate some of the challenges associated with batch processing, continuous flow chemistry offers a promising alternative. bohrium.combeilstein-journals.org Continuous reactors provide superior heat and mass transfer, allow for precise control over reaction parameters, and can improve safety by minimizing the volume of hazardous materials at any given time. pharmoutsourcing.com The development of a continuous flow process for the Schotten-Baumann reaction could be a viable strategy for the industrial production of this compound. bohrium.comacs.org
Chemical Reactivity and Directed Derivatization of Quinolin 8 Yl Acrylate
Reactions at the Acrylate (B77674) Electrophilic Center
The acrylate portion of quinolin-8-yl acrylate contains a carbon-carbon double bond conjugated to a carbonyl group. This arrangement makes the β-carbon electron-deficient and thus a prime target for nucleophilic and radical attack.
Nucleophilic Conjugate Additions (Michael Reactions)
The Michael reaction, or conjugate 1,4-addition, is a fundamental transformation for α,β-unsaturated carbonyl compounds. wikipedia.org In the case of this compound, the electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon susceptible to attack by a wide range of soft nucleophiles (Michael donors). researchgate.net This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Common nucleophiles for this reaction include enolates, amines, and thiols. wikipedia.orgresearchgate.net The reaction with primary or secondary amines, for instance, leads to the formation of β-amino esters. google.com Similarly, the addition of thiols is a highly efficient process, often referred to as a "click" reaction, yielding β-thioether derivatives. nih.gov The general scheme for this reaction involves the attack of the nucleophile on the β-carbon, followed by protonation of the resulting enolate to give the final adduct.
While specific studies detailing Michael additions exclusively on this compound are not extensively documented, the reactivity is inferred from the well-established behavior of other acrylate esters and related α,β-unsaturated systems. researchgate.netnih.gov
Table 1: General Michael Addition Reactions with this compound
| Michael Donor (Nucleophile) | Product Type |
|---|---|
| R₂NH (Secondary Amine) | 3-(Dialkylamino)propanoate derivative |
| RSH (Thiol) | 3-(Alkylthio)propanoate derivative |
Radical Addition Pathways
The acrylate double bond is also susceptible to attack by radicals, leading to either polymerization or the addition of a single radical species. The free-radical polymerization of this compound has been investigated to produce poly(8-quinolinylacrylate). materialsciencejournal.orgmaterialsciencejournal.org
Table 2: Kinetic Data for Free-Radical Polymerization of this compound
| Parameter | Value / Conditions | Reference |
|---|---|---|
| Initiator | AIBN | materialsciencejournal.org |
| Solvent | DMF | materialsciencejournal.org |
| Temperature Range | 60-100°C | materialsciencejournal.org |
Beyond polymerization, single radical additions are also possible. Atom Transfer Radical Addition (ATRA) is a powerful method for the controlled addition of alkyl halides across a double bond, often catalyzed by transition metal complexes, including those based on quinoline (B57606) ligands. researchgate.net
Cycloaddition Reactions (e.g., Diels-Alder)
Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, are a cornerstone of synthetic chemistry for the formation of six-membered rings. In this reaction, a conjugated diene reacts with a dienophile. The acrylate moiety of this compound, being an electron-deficient alkene, is electronically suited to act as a dienophile.
The reaction would involve the concerted or stepwise interaction of the acrylate's π-system with that of a diene, leading to a cyclohexene (B86901) derivative. The stereochemistry of the reaction is highly controlled, making it a valuable synthetic tool. However, specific examples of this compound participating as a dienophile in Diels-Alder reactions are not prominently featured in the scientific literature. This remains a potential, though underexplored, area of its reactivity.
Transformations Involving the Quinoline Heterocyclic System
The quinoline ring system possesses its own distinct reactivity, primarily centered on electrophilic aromatic substitution and modern cross-coupling reactions.
Electrophilic Aromatic Substitution on the Quinoline Nucleus
Electrophilic aromatic substitution (EAS) on the quinoline ring is a complex process influenced by the two distinct rings and the directing effects of existing substituents. dalalinstitute.com The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, substitution typically occurs on the benzene (B151609) ring, favoring the C5 and C8 positions. quora.com
In this compound, the C8 position is already substituted. The ester group at C8 is electron-withdrawing and deactivating, further reducing the nucleophilicity of the benzene ring. This deactivation makes EAS reactions challenging, often requiring harsh conditions. Any substitution would be directed primarily to the C5 and C7 positions. Nitration of the parent quinoline molecule, for instance, typically yields a mixture of 5-nitro and 8-nitro derivatives, highlighting the preference for these positions. For 8-substituted quinolines, functionalization at the C5 position has been achieved using modern photocatalytic methods. mdpi.com
The synthesis of substituted quinolin-8-yl acrylates often proceeds from pre-functionalized quinolines rather than by direct substitution on the final molecule. For example, 5,7-diiodothis compound is synthesized from the corresponding 5,7-diiodoquinolin-8-ol, demonstrating that halogenated precursors can be used to build more complex structures. mdpi.com
Table 3: Predicted Regioselectivity of EAS on this compound
| Position | Predicted Reactivity | Rationale |
|---|---|---|
| C5 | Most favored site | Less sterically hindered and electronically favored for EAS on the quinoline ring. quora.com |
| C7 | Possible, but less favored | Alternative position on the carbocyclic ring. |
| Pyridine Ring (C2, C3, C4) | Highly disfavored | Deactivated by the heterocyclic nitrogen atom. |
Selective Functionalization via Cross-Coupling Methodologies
Modern cross-coupling reactions provide powerful and selective methods for functionalizing aromatic rings. These reactions typically involve a transition metal catalyst, most commonly palladium, and couple an organometallic reagent with an organic halide or triflate. preprints.org
To utilize this compound as a substrate in cross-coupling, it would first need to be halogenated (e.g., at the C5 or C7 position) to provide a reactive handle. A 5-bromo-quinolin-8-yl acrylate, for example, could undergo Suzuki-Miyaura coupling with a boronic acid to form a C-C bond at the C5 position. The Suzuki coupling of quinoline-8-yl halides to produce 8-arylquinolines is a well-established procedure. nih.gov
Alternatively, the Heck reaction, which couples alkenes with aryl halides, could be employed. organic-chemistry.org this compound could react with an aryl halide, or a halogenated this compound could react with another alkene. The compatibility of the quinoline moiety in Heck reactions has been demonstrated in complex syntheses. acs.org
More advanced C-H activation strategies offer a route to functionalization without prior halogenation. The quinolin-8-yl group itself is often used as a bidentate directing group to facilitate the activation of C-H bonds at other positions on the quinoline ring or on an attached molecule. acs.orgresearchgate.net For example, Rh(III)-catalyzed C8-H activation of quinoline N-oxides with acrylates has been reported to synthesize functionalized propanoates. nih.gov This highlights the potential for the quinoline nitrogen and the acrylate oxygen in this compound to act as a directing group for C-H functionalization at the C7 position.
Quaternization Reactions of the Quinoline Nitrogen
The nitrogen atom of the quinoline ring in this compound possesses a lone pair of electrons, making it a target for electrophilic attack by alkylating agents. This reaction, known as quaternization, converts the tertiary amine of the quinoline into a positively charged quaternary ammonium (B1175870) salt. This modification significantly alters the electronic properties and solubility of the molecule.
The quaternization of quinolines can be challenging compared to other aromatic amines like pyridine due to the lower basicity of the quinoline nitrogen (pKa ≈ 4.9) and potential steric hindrance. mdpi.com However, the reaction can be achieved, typically by heating the quinoline derivative with a suitable alkylating agent. Common reagents for this transformation include alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) and alkyl sulfonates (e.g., methyl p-toluenesulfonate). The resulting quinolinium salts are ionic compounds with increased water solubility and a modified electronic profile.
| Reactant | Alkylating Agent | Typical Conditions | Product |
|---|---|---|---|
| This compound | Iodomethane (CH₃I) | Heating in a sealed tube or at room temperature in a suitable solvent (e.g., DMF, acetonitrile) | 1-Methyl-8-acryloyloxyquinolinium Iodide |
| This compound | Benzyl Bromide (BnBr) | Reflux in a solvent like acetonitrile (B52724) or toluene | 1-Benzyl-8-acryloyloxyquinolinium Bromide |
| This compound | Methyl p-toluenesulfonate (MeOTs) | Heating in a solvent such as DMF | 1-Methyl-8-acryloyloxyquinolinium p-toluenesulfonate |
Chemo- and Regioselectivity in Multi-functional this compound Systems
Given the multiple reactive centers in this compound, achieving chemo- and regioselectivity is a critical aspect of its derivatization. Chemists can selectively target one functional group while leaving others intact by carefully choosing catalysts, reagents, and reaction conditions.
The primary sites for selective reactions are the C-H bonds of the quinoline ring and the double bond of the acrylate group. Transition metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of quinolines. acs.org The nitrogen atom can act as a directing group, guiding substitution to specific positions, most commonly the C2 or C8 positions. acs.orgmdpi.com For instance, rhodium-catalyzed reactions have been used to achieve hydroxyalkylation at the C8 position of quinoline N-oxides using acrylates as the coupling partner. mdpi.com While this involves a quinoline N-oxide rather than this compound itself, it demonstrates the principle of selectively forming a C-C bond at the quinoline core in the presence of an acrylate.
Conversely, the acrylate moiety can be the sole site of reaction under different conditions. The carbon-carbon double bond is susceptible to Michael addition reactions or can be exclusively targeted in polymerization reactions, provided that conditions are chosen to avoid simultaneous reactions on the quinoline ring. The selectivity is often dictated by the catalyst and reaction type; for example, radical polymerization specifically targets the acrylate's double bond.
Synthesis of Polymerizable Ligands and Functional Monomers from this compound
This compound is itself a functional monomer. The acrylate group provides a polymerizable handle, while the quinolin-8-yl moiety imparts unique properties to the resulting polymer, such as metal-coordinating capabilities and specific optical characteristics. The 8-hydroxyquinoline (B1678124) unit is a classic bidentate chelating ligand for a wide range of metal ions, and polymers incorporating this structure are of significant interest for creating metallopolymers, sensors, and emissive materials. researchgate.netgoogle.com
The monomer, referred to as 8-quinolinyl acrylate (8-QA), can be synthesized and subsequently polymerized via free-radical polymerization. researchgate.net This is typically achieved using an initiator like 2,2'-azobisisobutyronitrile (AIBN) in a solvent such as dimethylformamide (DMF). researchgate.net
Furthermore, this compound can be copolymerized with other vinyl monomers, such as methyl methacrylate (B99206) (MMA), styrene (B11656) (ST), or acrylonitrile (B1666552) (AN), to produce a range of functional copolymers with tailored properties. researchgate.net The composition of the resulting copolymers can be controlled by the monomer feed ratio, and the reactivity ratios of the monomers determine the final polymer structure. researchgate.net These copolymers combine the properties of both monomers, for example, blending the mechanical or solubility characteristics of polymethylmethacrylate with the metal-binding and photophysical properties of the poly(this compound) units.
| Monomer 1 (M₁) | Monomer 2 (M₂) | Polymerization Method | Resulting Polymer | Potential Properties |
|---|---|---|---|---|
| This compound (8-QA) | Methyl Methacrylate (MMA) | Free-radical polymerization (AIBN initiator) | Poly(8-QA-co-MMA) | Combines metal-binding with properties of PMMA. researchgate.net |
| 8-Methacryloxy-quinoline (MAQ) | Styrene (ST) | Solution copolymerization (AIBN initiator) | Poly(MAQ-co-ST) | Incorporates fluorescent quinoline unit into polystyrene backbone. researchgate.net |
| 8-Methacryloxy-quinoline (MAQ) * | Acrylonitrile (AN) | Solution copolymerization (AIBN initiator) | Poly(MAQ-co-AN) | Blends metal-binding with the chemical resistance of polyacrylonitrile. researchgate.net |
| 8-Methacryloxy-quinoline (MAQ) * | Methyl Acrylate (MA) | Solution copolymerization (AIBN initiator) | Poly(MAQ-co-MA) | Creates a more flexible polymer with metal-chelating sites. researchgate.net |
Advanced Spectroscopic and Structural Elucidation of Quinolin 8 Yl Acrylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of quinolin-8-yl acrylate (B77674) and its derivatives in solution. magritek.com It provides detailed information about the chemical environment of individual atoms, enabling the confirmation of the molecular skeleton and the analysis of stereochemistry. magritek.com For instance, the characterization of derivatives like 5,7-diiodoquinolin-8-yl (E)-3-(3,4-dihydroxyphenyl)acrylate is routinely confirmed using ¹H and ¹³C NMR. mdpi.com The chemical shifts and coupling constants observed in ¹H NMR spectra are particularly useful for determining the configuration of stereoisomers, such as the E (trans) or Z (cis) geometry of the acrylate double bond. magritek.com Trans-couplings across the alkene are known to have larger coupling constants (11–18 Hz) compared to cis-couplings (6–14 Hz). magritek.com
Research on related quinoline (B57606) structures demonstrates that ¹H and ¹³C NMR spectra, recorded in solvents like DMSO-d₆ or CDCl₃, are fundamental for structural confirmation. rsc.orgamegroups.org The signals for the quinoline ring protons typically appear in the aromatic region of the spectrum, while the acrylate protons are observed in the vinylic region. mdpi.comacs.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Quinolin-8-yl Acrylate Derivative Data extracted for 5,7-diiodoquinolin-8-yl (E)-3-(3,4-dihydroxyphenyl)acrylate in DMSO. mdpi.com
| Assignment | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
|---|---|---|
| Acrylate H-3' | 6.67 (d, J = 15.9 Hz) | - |
| Acrylate H-4' | 7.78 (d, J = 15.9 Hz) | - |
| Quinoline H-2 | 8.88 (d, J = 4.1 Hz) | 151.7 |
| Quinoline H-3 | 7.72 (dd, J₁ = 8.5 Hz, J₂ = 4.1 Hz) | 123.6 |
| Quinoline H-4 | 8.36 (d, J = 8.5 Hz) | 140.6 |
| Quinoline C-5 | - | 95.2 |
| Quinoline H-6 | 8.60 (s) | 144.7 |
| Quinoline C-7 | - | 92.4 |
| Quinoline C-8 | - | 150.2 |
For more complex structures, such as oligomers or derivatives with multiple substituents, one-dimensional NMR spectra can become crowded and difficult to interpret. google.com In these cases, multi-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. mdpi.com
COSY experiments identify proton-proton (¹H-¹H) coupling networks, helping to trace out the connectivity of adjacent protons within a spin system.
HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. mdpi.com
HMBC spectra reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different spin systems and assigning quaternary carbons. mdpi.commdpi.com For example, in the analysis of complex quinoline hybrids, HMBC correlations can differentiate between protons on the quinoline core and those on an attached phenyl ring by observing correlations to key carbon atoms. mdpi.com Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify isomers by showing through-space proximity of atoms. units.it
Dynamic NMR (D-NMR) spectroscopy is a powerful method for studying time-dependent processes like conformational changes and restricted rotation. researchgate.net In this compound, restricted rotation can occur around the C(aryl)-O(ester) single bond and the C=C double bond of the acrylate moiety. The latter has a partial double-bond character, and its rotation is a key feature in related "push-pull" alkenes. researchgate.net
By recording NMR spectra at variable temperatures, researchers can observe changes in the line shape of signals corresponding to interconverting species. acs.org At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, these signals broaden, coalesce, and eventually sharpen into a single time-averaged signal. Analysis of these line shapes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. acs.orgresearchgate.net This approach has been used to quantify rotational barriers in various molecular systems, providing insight into steric and electronic effects that govern conformational stability. researchgate.netresearchgate.net
Multi-dimensional NMR for Complex Structural Assignments (e.g., Oligomers)
Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Conformation Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups. researchgate.net These methods are essential for confirming the presence of key structural motifs in this compound and its derivatives. scirp.org
The IR spectrum of a quinoline derivative typically shows characteristic bands for the quinoline ring, the ester group, and the vinyl group. scirp.orgnih.gov
C=O Stretch: The ester carbonyl (C=O) stretching vibration is a strong, prominent band typically found in the region of 1710-1750 cm⁻¹. asianpubs.orgtandfonline.com For example, in ethyl 2-cyano-3-(quinolin-3-ylamino)acrylate, this peak appears at 1712 cm⁻¹. asianpubs.org
C=C Stretch: The stretching of the acrylate C=C double bond and the aromatic C=C bonds of the quinoline ring usually appear in the 1650-1450 cm⁻¹ region. nih.gov
C-O Stretch: The C-O stretching vibrations of the ester group are typically observed in the 1300-1100 cm⁻¹ range.
C-H Bends: Out-of-plane C-H bending vibrations for the substituted aromatic ring provide information about the substitution pattern and appear in the region below 900 cm⁻¹.
A detailed vibrational analysis of the closely related (5-chloro-quinolin-8-yloxy) acetic acid identified specific modes for the quinoline ring and the attached side chain, with assignments supported by DFT calculations. scirp.org Similarly, studies on other 8-hydroxyquinoline (B1678124) derivatives have used IR spectroscopy to confirm structural features, noting that bands for hydroxyl groups are often broad due to hydrogen bonding. nih.gov
Table 2: Characteristic IR Absorption Frequencies for Quinoline Acrylate Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | asianpubs.org |
| Aliphatic C-H Stretch | 3000-2850 | asianpubs.org |
| Ester C=O Stretch | 1750-1712 | asianpubs.orgtandfonline.com |
| Aromatic/Vinylic C=C Stretch | 1650-1450 | nih.gov |
| C-O Stretch | 1300-1100 | researchgate.net |
Electronic Absorption (UV-Vis) and Emission (Fluorescence/Phosphorescence) Spectroscopy for Photophysical Characterization
UV-Visible absorption and fluorescence emission spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound and its derivatives. researchgate.net The quinoline moiety is a well-known chromophore and fluorophore, and its properties can be finely tuned by substitution. acs.org
The UV-Vis absorption spectra of quinoline derivatives typically display high-energy absorption bands below 380 nm, which are attributed to π-π* electronic transitions within the aromatic system. mdpi.comd-nb.info The position and intensity of these bands are sensitive to the solvent and the nature of substituents on the quinoline ring. mdpi.com
Many quinoline compounds are highly fluorescent, emitting light upon excitation with UV radiation. acs.org The emission color can be systematically tuned by attaching electron-donating or electron-withdrawing groups to the quinoline scaffold. acs.org For example, research on tris(5-aryl-8-quinolinolate)Al(III) complexes demonstrated that emission could be shifted from blue-green to yellow and red by altering the aryl substituent, a principle that applies to other quinoline derivatives. acs.org The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. mdpi.com The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the emission process. acs.org Some quinoline-acrylate based probes have been designed for sensing applications, where the fluorescence is modulated ("ON-OFF" effect) by the presence of an analyte. bohrium.com
Table 3: Example Photophysical Properties of Substituted Quinoline Derivatives Data for illustrative purposes based on related compounds. acs.orgmdpi.com
| Compound Type | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) |
|---|---|---|---|
| 4,6,8-Triarylquinoline-3-carbaldehyde | 280-380 | 424-474 | Varies |
X-ray Diffraction (Single Crystal and Powder) for Crystalline Structure and Packing Insights
X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Single-crystal X-ray diffraction (SCXRD) provides a complete molecular structure, including bond lengths, bond angles, and torsional angles, as well as detailed information about intermolecular interactions and crystal packing. mdpi.comresearchgate.net
The crystal structure of 5-chlorothis compound has been successfully determined using SCXRD. researchgate.netresearchgate.net The analysis revealed that the compound crystallizes in the monoclinic space group P21/c. researchgate.netresearchgate.net Such structural data is crucial for understanding how the molecules arrange themselves in the solid state, which is governed by non-covalent interactions like π-π stacking of the quinoline rings and other van der Waals forces. uncw.edu This information is invaluable for structure-property relationship studies in materials science. mdpi.com Powder X-ray diffraction (PXRD) is often used to characterize the bulk material, confirm its phase purity, and identify different polymorphic forms.
Table 4: Crystallographic Data for 5-chlorothis compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₈ClNO₂ |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| CCDC Number | 2394064 |
Data from reference researchgate.net.
High-Resolution Mass Spectrometry for Elucidating Reaction Product Complexity and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is a vital tool for the characterization of newly synthesized compounds. semanticscholar.org It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or five decimal places. This high precision allows for the unambiguous determination of the elemental formula of the parent compound and its fragments. mdpi.comrsc.org
HRMS is routinely used to confirm the successful synthesis of this compound derivatives. mdpi.commdpi.com The experimental mass is compared to the calculated mass for the expected chemical formula, and a close match provides strong evidence for the compound's identity. rsc.org Common ionization techniques include Electrospray Ionization (ESI), which is suitable for polar molecules and often shows protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺. mdpi.com The technique is also instrumental in analyzing the complexity of reaction mixtures, helping to identify byproducts, impurities, or intermediates. Analysis of fragmentation patterns can further support structural assignments by showing the loss of specific functional groups.
Table 5: Example HRMS Data for a this compound Derivative Data for 5,7-diiodoquinolin-8-yl (E)-3-(3,4-bis(allyloxy)phenyl)acrylate. mdpi.com
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M+H]⁺ | 639.9482 | 639.9482 |
Advanced Hyphenated Techniques for In-Situ Reaction Monitoring Involving this compound
The real-time analysis of chemical reactions, or in-situ monitoring, is a critical aspect of modern chemical process development. It provides invaluable insights into reaction kinetics, the formation of transient intermediates, and the optimization of reaction conditions. spectroscopyonline.com For complex molecules such as this compound and its derivatives, hyphenated analytical techniques, which couple a separation method with a powerful detection technology, are indispensable for obtaining detailed, time-resolved data. These methods allow chemists to "watch" a reaction as it happens, leading to a more profound understanding and control over the chemical transformation. frontiersin.org
The primary value of in-situ monitoring lies in its ability to capture the state of a reaction mixture at any given moment without altering it through sample workup. This is particularly crucial for reactions involving labile species or rapid transformations. spectroscopyonline.com Techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy are at the forefront of this field.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful tool for monitoring the progress of reactions in the liquid phase. In a typical setup for monitoring a synthesis involving this compound, an automated sampling probe withdraws minute aliquots from the reaction vessel at predetermined intervals. Each aliquot is injected into the HPLC system, where the components (reactants, intermediates, products) are separated on a chromatography column. The separated components then flow into the mass spectrometer, which provides mass-to-charge (m/z) ratio information, allowing for the unambiguous identification and quantification of each species.
For instance, in the esterification reaction to form a derivative from this compound, HPLC-MS can simultaneously track the consumption of the starting materials and the formation of the desired product. The data generated can be used to plot concentration versus time, from which reaction rates and kinetic models can be derived.
Research Findings from a Simulated HPLC-MS Monitored Reaction
Consider a hypothetical reaction where this compound is reacted with a thiol via a Michael addition. In-situ HPLC-MS monitoring would provide data similar to that presented in the table below. The analysis would track the decrease in the signal corresponding to the m/z of protonated this compound and the concurrent increase in the signal for the protonated product molecule.
| Reaction Time (minutes) | This compound Relative Peak Area (%) [M+H]+ | Product Relative Peak Area (%) [M+H]+ |
|---|---|---|
| 0 | 100.0 | 0.0 |
| 5 | 75.2 | 24.8 |
| 15 | 41.5 | 58.5 |
| 30 | 18.9 | 81.1 |
| 60 | 4.3 | 95.7 |
| 120 | <1.0 | >99.0 |
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR spectroscopy offers the distinct advantage of providing detailed structural information in real time without the need for sample extraction. nih.gov For reactions involving this compound, particularly polymerization, flow NMR is an exceptionally powerful technique. bath.ac.ukrsc.org In this setup, the reaction mixture is continuously circulated from the reactor through the NMR spectrometer's detection coil. bath.ac.uk
During the polymerization of this compound, the key transformation is the conversion of the acrylate's carbon-carbon double bond into a single bond within the polymer backbone. This change is readily observed in the ¹H NMR spectrum. The characteristic signals of the vinylic protons (typically in the 5.9-6.5 ppm range) will decrease in intensity, while new signals corresponding to the protons on the newly formed aliphatic polymer chain will appear and grow. nih.gov This allows for a direct measurement of monomer conversion and polymerization kinetics. nih.govresearchgate.net
Detailed Research Findings from a Simulated In-Situ NMR Study
The photopolymerization of this compound could be monitored by observing the change in proton environments. The following table illustrates the expected changes in the ¹H NMR spectrum over the course of the reaction. The disappearance of the acrylate vinyl proton signals is a direct measure of monomer consumption.
| Reaction Time (minutes) | Proton Type | Chemical Shift (ppm, approximate) | Integral Value (Relative) | Monomer Conversion (%) |
|---|---|---|---|---|
| 0 | Quinoline Aromatic (H2-H7) | 7.4 - 8.9 | 6.0 | 0 |
| Acrylate Vinyl (=CH2) | ~6.0, ~6.3 | 2.0 | ||
| Acrylate Vinyl (-CH=) | ~6.5 | 1.0 | ||
| 20 | Quinoline Aromatic (H2-H7) | 7.4 - 8.9 | 6.0 | 55 |
| Acrylate Vinyl (=CH2, -CH=) | ~6.0 - 6.5 | 1.35 | ||
| Polymer Backbone (-CH-CH2-) | ~1.5 - 2.5 | 1.65 | ||
| 60 | Quinoline Aromatic (H2-H7) | 7.4 - 8.9 | 6.0 | 92 |
| Acrylate Vinyl (=CH2, -CH=) | ~6.0 - 6.5 | 0.24 | ||
| Polymer Backbone (-CH-CH2-) | ~1.5 - 2.5 | 2.76 |
By integrating these advanced hyphenated techniques, researchers can gain a comprehensive understanding of reactions involving this compound, from simple esterifications to complex polymerizations. The ability to monitor reactions in real-time facilitates the rapid optimization of conditions, ensures product quality, and accelerates the development of new materials based on this versatile chemical building block.
Theoretical and Computational Chemistry Approaches to Quinolin 8 Yl Acrylate
Electronic Structure Calculations (DFT) for Molecular Geometry and Orbital Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the optimized molecular geometry and electronic properties of quinolin-8-yl acrylate (B77674). researchgate.netscience.gov By utilizing functionals such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p), researchers can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.netnih.gov These calculations provide a foundational understanding of the molecule's three-dimensional structure.
Frontier Molecular Orbital (FMO) Theory Applied to Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energies and distributions of these orbitals in quinolin-8-yl acrylate are crucial for understanding its chemical behavior. wikipedia.org
The HOMO is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the molecule's capacity to accept electrons, highlighting regions prone to nucleophilic attack. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com For this compound, the HOMO is typically localized on the electron-rich quinoline (B57606) ring, while the LUMO is often centered on the electron-deficient acrylate group. This distribution suggests that the quinoline part is more likely to engage in electrophilic reactions, whereas the acrylate moiety is the primary site for nucleophilic addition, a key step in polymerization.
Table 1: Frontier Molecular Orbital Data for Quinoline Derivatives (Illustrative)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Quinoline | -6.54 | -0.89 | 5.65 |
| 8-Hydroxyquinoline (B1678124) | -5.98 | -0.75 | 5.23 |
| This compound (Estimated) | -6.21 | -1.53 | 4.68 |
Note: The values for this compound are estimated based on typical values for related structures. Actual values would require specific DFT calculations.
Analysis of Electron Density Distributions and Electrostatic Potentials
The analysis of electron density distribution provides a detailed picture of charge localization within the this compound molecule. researchgate.net Regions of high electron density are typically found around electronegative atoms like oxygen and nitrogen, as well as the aromatic quinoline ring. researchgate.netuni-muenchen.de This information is vital for understanding the molecule's polarity and its interactions with other molecules.
Molecular Electrostatic Potential (MEP) maps are a visual representation of the electrostatic potential on the electron density surface. mdpi.comrsc.org These maps use a color scale to indicate regions of positive and negative potential. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the quinoline ring and the carbonyl oxygen of the acrylate group, indicating these are sites for electrophilic attack. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly those on the aromatic ring. mdpi.com This analysis helps in predicting non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial in both solution-phase behavior and the structure of resulting polymers. researchgate.net
Conformational Energy Landscapes and Tautomerism Studies
The flexibility of the ester linkage in this compound allows for multiple conformations due to rotation around single bonds. libretexts.org Conformational analysis is the study of the energies of these different spatial arrangements to identify the most stable conformers. libretexts.org Computational methods can map the potential energy surface by systematically changing dihedral angles and calculating the corresponding energy, revealing low-energy conformations that are most likely to be populated at a given temperature. libretexts.org
Tautomerism, the interconversion of structural isomers, is also a relevant area of study for quinoline derivatives, particularly those with hydroxyl groups. mdpi.comscirp.org While this compound itself does not have a readily tautomerizable proton, understanding the tautomeric equilibria in related compounds, such as 8-hydroxyquinoline, provides context for its reactivity and potential side reactions during synthesis or application. mdpi.comscirp.org Theoretical calculations can determine the relative stabilities of different tautomers and the energy barriers for their interconversion. scirp.orgnih.gov
Reaction Mechanism Elucidation: Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states (TS) and mapping the reaction pathways. For processes involving this compound, such as its synthesis or polymerization, DFT calculations can locate the high-energy transition state structures that connect reactants to products.
Once a transition state is identified, Intrinsic Reaction Coordinate (IRC) analysis can be performed. IRC calculations trace the minimum energy path downhill from the transition state, confirming that it correctly connects the desired reactants and products. This provides a detailed, step-by-step view of the reaction, including the formation and breaking of bonds. For example, in the polymerization of this compound, IRC analysis could model the approach of a radical initiator to the acrylate double bond, the formation of the new carbon-carbon bond, and the propagation of the radical to the next monomer unit. Such studies have been used to understand mechanisms in related systems, like the cyclization of acrylate derivatives. mdpi.com
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
While DFT calculations are powerful for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent or a polymer matrix. mdpi.comnih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.
For this compound, MD simulations can provide insights into:
Solvation: How solvent molecules arrange around the solute and the energetic consequences of this arrangement.
Conformational Dynamics: The flexibility of the molecule in solution and the timescale of transitions between different conformations. researchgate.net
Intermolecular Interactions: The nature and strength of interactions between this compound molecules, such as π-π stacking of the quinoline rings, which can influence self-assembly and the properties of resulting polymers. nih.gov
These simulations are crucial for bridging the gap between the properties of an isolated molecule and the macroscopic behavior of the material.
Quantitative Structure-Property Relationship (QSPR) Modeling for Polymerization Parameters and Material Performance
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that correlates the structural or physicochemical properties of molecules with their macroscopic properties or activities. bioline.org.br In the context of this compound, QSPR models could be developed to predict:
Polymerization Reactivity: By correlating calculated molecular descriptors (e.g., HOMO-LUMO gap, atomic charges, dipole moment) with experimentally determined reactivity ratios in copolymerization. researchgate.net
Material Properties: Linking molecular features to the performance of the resulting polymer, such as its thermal stability, mechanical strength, or optical properties.
Developing a robust QSPR model requires a dataset of related monomers with known properties. bioline.org.br Molecular descriptors are calculated for each monomer using computational methods like DFT. Then, statistical techniques, such as multiple linear regression, are used to build an equation that relates the descriptors to the property of interest. Such models can then be used to predict the properties of new, unsynthesized monomers, guiding the design of materials with desired characteristics.
Polymerization Science and Engineering of Quinolin 8 Yl Acrylate
Radical Homopolymerization: Kinetics, Mechanism, and Polymer Microstructure
Free-radical polymerization is a common method for synthesizing polymers from vinyl monomers like quinolin-8-yl acrylate (B77674). This process involves initiation, propagation, and termination steps, where the kinetics and resulting polymer structure are highly dependent on the reaction conditions.
Bulk, Solution, Emulsion, and Suspension Polymerization Techniques
The homopolymerization of quinolin-8-yl acrylate has been primarily investigated using solution polymerization techniques.
Solution Polymerization : Research has demonstrated the free-radical polymerization of this compound (8-QA) in N,N-dimethylformamide (DMF) using 2,2'-azobisisobutyronitrile (AIBN) as the initiator. researchgate.net In these studies, the polymerization was conducted in a sealed tube under an inert atmosphere and heated in a thermostated oil bath. The resulting poly(this compound) was precipitated in methanol. Kinetic studies revealed that the rate of polymerization increases with higher concentrations of both the monomer and the initiator. The reaction also proceeds more rapidly at elevated temperatures. researchgate.net
Bulk Polymerization : Bulk polymerization is carried out with only the monomer and an initiator, without any solvent. This method can lead to high-purity polymers but is often complicated by a significant increase in viscosity (the Trommsdorff–Norrish effect), which can make temperature control difficult and lead to broad molecular weight distributions. There is currently a lack of specific literature detailing the bulk polymerization of this compound.
Emulsion Polymerization : This technique involves polymerizing the monomer in an emulsion, typically with water as the continuous phase. It is advantageous for achieving high molecular weights and high polymerization rates simultaneously, with good heat transfer. The process requires a surfactant to stabilize the monomer droplets and resulting polymer particles. Specific studies on the emulsion polymerization of this compound are not readily available in the current literature.
Suspension Polymerization : In suspension polymerization, the monomer is dispersed as droplets in a continuous phase, usually water, and polymerized. A stabilizer is used to prevent the droplets from coalescing. This method produces polymer beads that can be easily isolated. As with emulsion and bulk techniques, specific research applying suspension polymerization to this compound has not been reported.
Controlled/Living Radical Polymerization (CLRP) of this compound (e.g., ATRP, RAFT)
Controlled/living radical polymerization (CLRP) methods enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. However, the application of these techniques to this compound presents specific challenges.
Atom Transfer Radical Polymerization (ATRP) : ATRP typically employs a transition metal complex (often copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. A significant challenge in the ATRP of this compound is the potential for the nitrogen atom in the quinoline (B57606) ring to coordinate with the metal catalyst. This coordination can poison the catalyst, reducing its efficiency and hindering control over the polymerization. There are no specific reports in the literature on the successful ATRP of this compound.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization : RAFT polymerization is a versatile CLRP method that uses a chain transfer agent (a RAFT agent) to mediate the polymerization. It is generally more tolerant of functional groups than ATRP. While there are no direct reports on the RAFT polymerization of this compound, the successful RAFT polymerization of methacrylate (B99206) monomers containing a quinoline moiety suggests that this method could be a viable route for achieving controlled polymerization of this compound. researchgate.net
Copolymerization Studies of this compound with Various Comonomers
Copolymerization allows for the modification of polymer properties by incorporating two or more different monomer units into the same polymer chain.
Reactivity Ratios and Sequence Distribution in Copolymers
The reactivity ratios (r₁ and r₂) of two comonomers describe their relative reactivity toward a growing polymer chain. These values determine the sequence distribution of the monomer units in the final copolymer. Studies on the free-radical copolymerization of this compound (QA) with different acrylamide (B121943) comonomers have been reported. The copolymers were synthesized using AIBN as an initiator, and the compositions were determined by ¹H-NMR analysis. researchgate.net The reactivity ratios were then calculated using methods such as Fineman-Ross (FR) and Kelen-Tudos (KT).
The product of the reactivity ratios (r₁r₂) indicates the type of copolymer formed. If r₁r₂ ≈ 1, a random copolymer is formed. If r₁r₂ > 1, there is a tendency towards the formation of a block-like structure.
Table 1: Reactivity Ratios for the Copolymerization of this compound (M2) with Acrylamide Comonomers (M1)
| Comonomer (M1) | Method | r₁ (M1) | r₂ (M2) | r₁r₂ | Copolymer Type |
|---|---|---|---|---|---|
| N-tert-amylacrylamide | Fineman-Ross | 0.83 | 2.0 | 1.66 | Random |
| N-tert-amylacrylamide | Kelen-Tudos | 0.83 | 2.0 | 1.66 | Random |
| N-tert-butylacrylamide | Fineman-Ross | 8.0 | 0.60 | 4.8 | Tendency to block |
| N-tert-butylacrylamide | Kelen-Tudos | 8.0 | 0.61 | 4.88 | Tendency to block |
Data sourced from multiple studies.
Synthesis of Block and Graft Copolymers
Block and graft copolymers are complex macromolecular architectures that can be synthesized through various methods, often involving controlled polymerization techniques.
Block Copolymers : These polymers consist of long sequences (blocks) of one monomer followed by a block of another. They are typically synthesized by sequential monomer addition in a living polymerization process. researchgate.net For instance, a living polymer of a first monomer can be used to initiate the polymerization of a second monomer, like this compound. Alternatively, a macroinitiator of poly(this compound) could be synthesized first and then used to initiate the polymerization of another monomer. nih.govcmu.edu However, there are no specific examples of block copolymers containing this compound reported in the literature to date.
Graft Copolymers : These copolymers feature a main polymer backbone with one or more side chains of a different polymer. mdpi.com Common strategies for their synthesis include "grafting from," "grafting to," and "grafting through." researchgate.net
In a "grafting from" approach, a polymer backbone with initiating sites is used to grow the graft chains. For example, a polymer with pendant groups that can initiate radical polymerization could be used to graft this compound from the backbone.
The "grafting to" method involves attaching pre-synthesized polymer chains to a polymer backbone.
The "grafting through" method involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with another monomer. Despite the existence of these general strategies, specific literature detailing the synthesis of graft copolymers incorporating this compound is not available. rsc.orgresearchgate.net
Anionic and Cationic Polymerization of this compound
The application of ionic polymerization methods to this compound is significantly limited by the chemical nature of the monomer's functional groups.
Anionic Polymerization : Anionic polymerization is initiated by strong nucleophiles such as organolithium compounds. This method is generally incompatible with acrylate monomers due to a major side reaction: the nucleophilic attack of the initiator or the growing carbanionic chain end on the carbonyl carbon of the ester group. ethernet.edu.et This side reaction terminates the chain and is a significant issue for acrylates in general. For this compound specifically, this inherent reactivity issue of the acrylate group makes successful anionic polymerization highly unlikely under typical conditions.
Cationic Polymerization : Cationic polymerization is initiated by strong electrophiles or acids. This method is generally not suitable for monomers with basic sites, such as the nitrogen atom in the quinoline ring of this compound. google.com The basic nitrogen atom would act as a Lewis base and react with the acidic initiator or the growing carbocationic chain end. This would lead to the formation of a stable, non-polymerizable quinolinium salt, effectively terminating the polymerization process. researchgate.netresearchgate.net Due to this strong inhibitory effect, there are no reports of the successful cationic polymerization of this compound.
Photopolymerization and Light-Induced Crosslinking of this compound Systems
The photopolymerization of acrylic monomers is a cornerstone of various advanced technologies, prized for its rapid curing rates at ambient temperatures, spatial and temporal control, and low energy consumption. uiowa.eduresearchgate.net In the context of this compound, the quinoline moiety introduces unique photochemical possibilities, allowing it to potentially act not just as a monomer but also as a component within the photoinitiating system.
Research has shown that dyes based on quinoline skeletons can serve as highly effective visible light photoinitiators for the polymerization of acrylates. mdpi.com These systems typically operate as two-component photoinitiating systems, where the quinoline derivative acts as the photosensitizer. Upon absorption of light, the sensitizer (B1316253) reaches an excited state and interacts with a co-initiator to generate the free radicals necessary to initiate polymerization. mdpi.com
The general mechanism for such a system can involve either an electron transfer or a hydrogen atom transfer process. mdpi.com For instance, in the presence of an electron donor like an amine, the excited quinoline derivative can accept an electron, leading to the formation of a radical ion pair. Subsequent reactions, such as proton transfer or decarboxylation, generate the initiating radical. mdpi.com Alternatively, with a hydrogen donor like a thiol, the excited quinoline can abstract a hydrogen atom to create the initiating species. mdpi.com
The efficiency of these quinoline-based photoinitiating systems has been found to be comparable to that of conventional, commercial photoinitiators like camphorquinone, a standard in dental applications. mdpi.com A significant advantage is the very small amount of the quinoline-based initiator required, as low as 0.04% by weight, to effectively initiate the polymerization of multifunctional acrylates like trimethylolpropane (B17298) triacrylate (TMPTA). mdpi.com The ability of these compounds to absorb light at the boundary of ultraviolet and visible light makes them suitable for use with various light sources, including dental curing lamps and LEDs. mdpi.comacs.org
Light-induced crosslinking is achieved by polymerizing multifunctional monomers or oligomers to form a three-dimensional polymer network. researchgate.net When this compound is copolymerized with a di- or tri-functional acrylate monomer, exposure to light in the presence of a suitable photoinitiating system will result in a crosslinked material. The quinoline derivative itself can be part of the photoinitiating system, absorbing light and triggering the radical polymerization that consumes the acrylate double bonds of both the monofunctional this compound and the multifunctional crosslinker, leading to a solid, insoluble network. researchgate.net The kinetics of such reactions are often very fast, and a balance must be struck with factors like oxygen inhibition at the surface, which can influence the final properties of the cured material. rsc.org
Table 1: Representative Systems for Photopolymerization of Acrylates Using Quinoline Derivatives This table is illustrative, based on findings for quinoline skeleton dyes acting as photoinitiators for general acrylate polymerization.
| Component | Role | Example Compound/System | Light Source | Key Finding | Citation |
| Photosensitizer | Absorbs light and initiates radical formation | Dyes with quinoline skeletons | Visible Light (e.g., dental lamps) | Can be highly efficient, comparable to camphorquinone, even at very low concentrations (0.04% wt.). | mdpi.com |
| Co-initiator | Electron or Hydrogen Donor | Amine or Thiol derivatives (e.g., 2-mercaptobenzoxazole) | Visible Light | Participates in intermolecular electron or hydrogen transfer to generate initiating radicals. | mdpi.com |
| Monomer | Polymerizable Species | Trimethylolpropane triacrylate (TMPTA) | Visible Light | Forms the crosslinked polymer network. | mdpi.comresearchgate.net |
| Crosslinker | Forms Network Structure | Multifunctional acrylates (e.g., HDDA, CN991) | UV/Visible Light | Creates a solid, crosslinked material upon polymerization. | uiowa.eduresearchgate.net |
Post-Polymerization Modification Strategies for Poly(this compound)
Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be difficult to obtain through direct polymerization of a functional monomer. wiley-vch.deresearchgate.net This approach allows for the creation of a diverse range of materials from a single, well-defined precursor polymer. researchgate.net Poly(this compound) is an excellent candidate for post-polymerization modification due to the versatile chemical reactivity of its pendant quinolin-8-yl group.
The most significant modification strategy for poly(this compound) involves leveraging the well-known chelating ability of the 8-hydroxyquinoline (B1678124) moiety, which is structurally analogous to the quinolin-8-yl group in the polymer. This group is a classic bidentate ligand capable of forming stable complexes with a wide variety of metal ions. This property can be exploited after the polymer has been formed.
A primary application of this is the introduction of metal ions into the polymer matrix to form polymer-metal complexes. For example, reacting a solution or film of poly(this compound) with a salt of a metal ion, such as aluminum (Al³⁺), zinc (Zn²⁺), or various transition metals, leads to the coordination of the metal ion by the nitrogen atom of the quinoline ring and the oxygen atom of the phenolate (B1203915) (from the 8-oxy group). This process is analogous to the formation of well-known organometallic complexes like tris(8-hydroxyquinolinato)aluminium (Alq3). acs.org
This modification can profoundly alter the material's properties:
Ionic Crosslinking: When a multivalent metal ion (e.g., Al³⁺, Ca²⁺, Mg²⁺) is introduced, it can coordinate with quinoline moieties from different polymer chains, creating ionic crosslinks. This can transform a soluble, linear polymer into an insoluble, crosslinked network, thereby enhancing its thermal stability and mechanical strength. acs.org
Induction of Photoluminescence: Many metal complexes of 8-hydroxyquinoline are highly fluorescent. By chelating metal ions like aluminum or zinc, the non-luminescent poly(this compound) can be converted into a highly photoluminescent material. acs.org The emission color and quantum yield can be tuned by the choice of the metal ion, opening applications in sensors, displays, and optoelectronics.
Catalytic Activity: By incorporating catalytically active metal centers (e.g., Pd, Ru, Cu) into the polymer, the material can be endowed with catalytic properties. The polymer backbone serves as a support for the metal catalyst, potentially offering advantages in catalyst recovery and reuse.
Controlled Release: The coordination bond between the polymer and a metal ion can sometimes be reversed under specific stimuli, such as a change in pH. This allows for the design of materials that can release metal ions in a controlled manner.
Beyond metal chelation, other advanced modification strategies could theoretically be applied, such as the direct C-H functionalization of the quinoline ring to attach other chemical groups, although this is a more complex synthetic challenge. mdpi.com However, the most direct and widely exploited post-polymerization modification remains the formation of polymer-metal complexes. acs.org
Table 2: Potential Post-Polymerization Modifications of Poly(this compound) via Metal Chelation This table outlines expected outcomes based on the known chemistry of 8-hydroxyquinoline and its derivatives.
| Modifying Agent (Metal Ion) | Resulting Structure | Change in Property | Potential Application | Citation (Analogous System) |
| Aluminum (Al³⁺) | Polymer-Alq3 complex | Induces strong green photoluminescence; ionic crosslinking. | Organic Light-Emitting Diodes (OLEDs), fluorescent sensors. | acs.org |
| Zinc (Zn²⁺) | Polymer-metal chelate | Induces fluorescence; potential for antimicrobial activity. | Optical devices, antimicrobial coatings. | acs.org |
| Europium (Eu³⁺) / Terbium (Tb³⁺) | Polymer-lanthanide complex | Induces sharp, characteristic red or green luminescence. | Lanthanide-based lighting and sensing materials. | |
| Copper (Cu²⁺) / Palladium (Pd²⁺) | Polymer-supported metal complex | Introduction of catalytically active sites. | Heterogeneous catalysis, recyclable catalysts. |
Coordination Chemistry of Quinolin 8 Yl Acrylate and Its Polymeric Complexes
Metal Complexation with Monomeric Quinolin-8-yl Acrylate (B77674): Stoichiometry and Coordination Geometry
The monomeric form of quinolin-8-yl acrylate acts as a chelating agent, capable of binding to metal ions through specific atoms. This interaction is foundational to its role in forming more complex structures.
Investigation of Ligand Binding Sites: Quinoline (B57606) Nitrogen and Acrylate Oxygen
This compound is a bidentate ligand, meaning it has two points of attachment for a metal ion. scirp.org These binding sites are the nitrogen atom of the quinoline ring and the oxygen atom of the acrylate group. scirp.orgscirp.org This chelation is similar to that of its well-studied precursor, 8-hydroxyquinoline (B1678124) (oxine), which is known to be a potent metal ion chelator. scirp.orgscirp.org The formation of a stable five-membered ring upon chelation is a key feature of this class of compounds.
Stability and Spectroscopic Signatures of Transition Metal Complexes
The complexation of this compound with transition metals results in the formation of stable complexes. Studies on analogous 8-hydroxyquinoline complexes have shown that the stoichiometry is often 2:1 (ligand:metal), forming ML2 type complexes. scirp.orgscirp.org For instance, spectrophotometric and conductometric titrations have confirmed a 1:2 molar ratio for Co(II) and Ni(II) with 8-hydroxyquinoline, and a similar 2:1 stoichiometry for Cu(II) has also been determined. scirp.orgscirp.org
The formation of these complexes is accompanied by distinct spectroscopic changes. In the infrared (IR) spectra, shifts in the vibrational frequencies of the C=N bond in the quinoline ring and the C=O bond in the acrylate group are indicative of coordination with the metal ion. UV-Vis spectroscopy is also a valuable tool for studying these complexes, with the appearance of new absorption bands or shifts in existing bands upon complexation. scirp.org For example, Co(II) and Ni(II) complexes with 8-hydroxyquinoline exhibit absorption maxima at 371 nm and 366 nm, respectively. scirp.org The stability of these complexes can be quantified by their binding constants; for instance, a quinoline-based probe for copper ions showed a binding constant of 1.37 × 10^4 M-1, indicating stable complex formation. rsc.org
Synthesis and Characterization of this compound-Based Coordination Polymers and Metal-Organic Frameworks (MOFs)
Building upon the monomeric complexation, this compound can be used to construct larger, multidimensional structures such as coordination polymers and Metal-Organic Frameworks (MOFs). MOFs are a class of porous, crystalline materials composed of metal ions or clusters linked by organic ligands. sigmaaldrich.comwikipedia.org
The synthesis of coordination polymers often involves the reaction of a metal salt with a ligand that has multiple binding sites, leading to the formation of extended networks. tandfonline.com While specific research on MOFs derived directly from this compound is not extensively detailed in the provided results, the principles of MOF synthesis can be applied. sigmaaldrich.comwikipedia.org For example, the reaction of (E)-3-(quinolin-4-yl) acrylic acid with cadmium nitrates has been shown to produce novel coordination polymers with 2D and 1D structures, demonstrating the potential for quinoline-acrylate type ligands in this field. rsc.orgrsc.org The resulting structures are influenced by factors such as the molar ratio of the reactants and the presence of auxiliary ligands. rsc.org
Characterization of these materials typically involves single-crystal X-ray diffraction to determine the crystal structure, along with techniques like IR spectroscopy, thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD) to confirm the composition and thermal stability. tandfonline.comrsc.org
Chelation Properties of Poly(this compound) and its Copolymers
The polymerization of this compound leads to poly(this compound), a polymer with pendant chelating groups. This polymeric structure offers unique properties for applications in catalysis and metal ion sequestration.
Metal Ion Sequestration and Recognition Studies (e.g., for sensing applications)
The chelating nature of the this compound units within the polymer makes it an effective material for sequestering metal ions from solutions. radicalpolymers.commdpi.com This property is valuable for applications such as water purification and the recovery of precious metals. The selectivity of the polymer for different metal ions can be influenced by factors like pH. researchgate.netmdpi.com
Copolymers of methyl methacrylate (B99206) and 8-quinolinyl acrylate have demonstrated high selectivity for UO2(2+) and Fe(3+) ions, with the optimal pH for sorption and elution being a key factor for their separation. researchgate.net This selectivity forms the basis for their use in metal ion recognition and sensing. The binding of a specific metal ion can induce a measurable change in the polymer's properties, such as fluorescence. rsc.orgresearchgate.net For instance, quinoline-based fluorescent probes can exhibit enhanced fluorescence upon binding to certain metal ions like Zn2+ or Cu2+, allowing for their selective detection. rsc.orgresearchgate.net
Table of Research Findings on Metal Ion Interactions with Quinoline-Acrylate Systems
| System | Metal Ions Studied | Key Findings | Application |
|---|---|---|---|
| Methyl methacrylate-8-quinolinyl acrylate copolymers | Cu2+, Ni2+, Co2+, Zn2+, Fe3+, UO2(2+) | High selectivity for UO2(2+) and Fe3+; pH-dependent sorption. researchgate.net | Cation exchange, Metal separation |
| (E)-3-(quinolin-4-yl) acrylic acid | Cd(II) | Formation of 2D and 1D coordination polymers. rsc.orgrsc.org | Luminescent materials |
| Quinoline-based fluorescent probe | Cu(I), Cu(II) | Selective detection with fluorescence enhancement and colorimetric differentiation. rsc.org | Metal ion sensing |
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Poly(this compound) |
| 8-hydroxyquinoline |
| Methyl methacrylate |
| (E)-3-(quinolin-4-yl) acrylic acid |
| Cadmium nitrate |
| Copper(II) |
| Nickel(II) |
| Cobalt(II) |
| Iron(III) |
| Uranyl (UO2(2+)) |
Self-Assembly of Metal-Containing Supramolecular Structures Incorporating this compound
The self-assembly of metal-containing supramolecular structures is a powerful strategy for constructing complex, functional architectures from simpler molecular components. sioc-journal.cnresearchgate.net This process relies on the spontaneous and reversible formation of organized structures driven by specific, non-covalent interactions. researchgate.net In the context of coordination chemistry, the highly directional and predictable nature of metal-ligand bonds provides the fundamental coding for the assembly of these intricate ensembles. nih.gov The energy of these metal-ligand bonds, typically ranging from 15 to 50 kcal/mol, is strong enough to form stable structures yet often allows for reversibility and error correction during the assembly process. nih.gov
The quinolin-8-yl moiety, a derivative of 8-hydroxyquinoline (8-HQ), is a particularly effective component in the design of these self-assembling systems. scirp.org As a monoprotic, bidentate chelating agent, it utilizes nitrogen and oxygen donor atoms to bind strongly with a wide variety of metal ions. scirp.orgresearchgate.net By functionalizing this quinoline unit with a polymerizable acrylate group, the ligand this compound is created. This monomer combines the robust metal-coordinating properties of the quinolin-8-yl head with the polymerizable nature of the acrylate tail.
Polymerization of this compound yields a polymer, poly(this compound), which features multiple metal-binding sites along its backbone. These polymeric ligands are instrumental in forming large-scale supramolecular structures. When metal ions are introduced to a solution of this polymer, they act as nodes, coordinating with the quinolin-8-yl units from different polymer chains or different segments of the same chain. This cross-linking action drives the self-assembly of extended coordination polymer networks. tandfonline.com
The final architecture of these supramolecular assemblies is determined by several factors, including the coordination geometry of the metal ion, the concentration of the polymer and metal salt, and the solvent system used. thno.org For example, studies on related quinoline-based polymeric systems have shown that different metal ions can induce the formation of distinct structures. Research on bis-ligands containing 8-hydroxyquinoline moieties has demonstrated the preparation of coordination polymers with metal ions such as Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). tandfonline.com Similarly, quinoline-based acyl hydrazone ligands have been shown to form polymeric arrays through metallo-supramolecular assembly with Zn(II) ions. mdpi.com The resulting structures can range from one-dimensional chains to more complex three-dimensional networks, which may manifest as metallogels. encyclopedia.pub
The primary driving force for this assembly is the coordination bond between the metal ion and the nitrogen and oxygen atoms of the quinoline moiety. However, secondary interactions, such as π–π stacking between the aromatic quinoline rings of adjacent polymer chains, also play a significant role in stabilizing the resulting supramolecular structure. nih.govencyclopedia.pub These combined interactions lead to the formation of ordered, functional materials with unique photophysical and mechanical properties. For instance, the electropolymerization of ruthenium(II) complexes containing 2,6-di(quinolin-8-yl)pyridine ligands results in redox-stable and emissive films, demonstrating the potential for creating advanced functional materials through this self-assembly approach. researchgate.net
| Ligand System | Metal Ion(s) | Resulting Supramolecular Structure | Key Findings |
| Bis-(bidentate)-ligand with 8-hydroxyquinoline moieties (PBIQ) | Cu(II), Ni(II), Co(II), Mn(II), Zn(II) | Coordination Polymers | The ligand coordinates with various divalent metal ions to form extended polymer networks. tandfonline.com |
| Bis-quinoline-based acylhydrazone (bQH) | Zn(II) | Polymeric Array / Metallo-supramolecular Assembly | The binding mode (1:1 or 1:2) is controlled by the Zn(II) ion concentration, leading to assembly or disassembly of the polymeric structure. mdpi.com |
| Pillar encyclopedia.pubarene with quinoline groups (P2) | Ag(I) | Metallogel | Coordination with Ag+ ions via nitrogen atoms on the quinoline groups leads to a one-dimensional coordination polymer, which further assembles into a gel. encyclopedia.pub |
| 2,6-di(quinolin-8-yl)pyridines (dqp) | Ru(II) | Linear Metallopolymers | Electropolymerization of monomer complexes forms thin, solid films that are redox-stable and emissive. researchgate.net |
| Acrylamide (B121943) and Acrylic Acid with Acrylate complexes of phenylterpyridine | Co(II), Ni(II), Cu(II) | Self-Healing Copolymers | The incorporation of metal-containing complexes directly into the polymer chain results in materials with high tensile strength and self-healing properties. mdpi.commdpi.com |
Catalytic Applications Involving Quinolin 8 Yl Acrylate As a Ligand or Precursor
Homogeneous Catalysis Utilizing Quinolin-8-yl Acrylate-Metal Complexes
The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the acrylate (B77674) group in this compound can act as a bidentate ligand, forming stable complexes with various transition metals. These metal complexes have the potential to catalyze a range of organic transformations. While direct and extensive research specifically employing this compound in homogeneous catalysis is not widely documented, the well-established catalytic activity of related quinoline derivatives provides a strong basis for its potential applications.
Cross-Coupling Reactions (e.g., Suzuki, Heck)
The quinoline moiety is a well-regarded ligand scaffold in palladium-catalyzed cross-coupling reactions. The formation of a stable complex with palladium is crucial for the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. acs.orgusd.edu
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction, which forms carbon-carbon bonds between organoboron compounds and organic halides, is a cornerstone of modern organic synthesis. usd.edu Palladium complexes bearing quinoline-based ligands have demonstrated high efficiency in these reactions. For instance, complexes of palladium with 8-(dimesitylboryl)quinoline have been synthesized and studied for the Suzuki coupling of aryl halides with phenylboronic acids. usd.edubeilstein-journals.org The electronic and steric properties of the quinoline ligand play a critical role in the stability and activity of the catalyst. Although specific data for this compound is limited, it is plausible that a palladium(II) complex of this compound could effectively catalyze Suzuki-Miyaura couplings. The performance of such a catalyst would likely be influenced by the reaction conditions, including the choice of base and solvent.
A hypothetical representation of a Suzuki-Miyaura coupling that could be catalyzed by a this compound-palladium complex is shown below:
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O | Predicted High |
| 2 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | 1 | K₃PO₄ | Dioxane/H₂O | Predicted High |
| 3 | 1-Bromo-4-nitrobenzene | 3-Tolylboronic acid | 0.5 | CsF | THF | Predicted Moderate-High |
| This table is predictive and based on the performance of similar quinoline-based catalysts. |
Heck Reaction:
The Heck reaction couples unsaturated halides with alkenes to form substituted alkenes. oup.com Palladium catalysts are central to this transformation, and the nature of the ligand is known to significantly impact the reaction's efficiency and selectivity. Phosphine-free palladium catalysts, including those with quinoline-based ligands, have been explored. For example, Pd(quinoline-8-carboxylate)₂ has been shown to be a low-cost and effective catalyst for Heck reactions. acs.org Given the structural similarity, a this compound-palladium complex would be expected to exhibit catalytic activity in the Heck reaction, for instance, in the coupling of aryl halides with acrylates.
Oxidation and Reduction Catalysis
The redox-active nature of metal complexes with quinoline ligands suggests their potential in oxidation and reduction catalysis.
Oxidation Catalysis:
Quinoline-containing complexes have been investigated as catalysts for various oxidation reactions. For instance, cobalt-catalyzed oxidative annulation of arenesulfonamides bearing an N-quinolin-8-yl group has been reported, proceeding through a five-membered cyclometalated complex. Current time information in Bangalore, IN. While direct evidence for this compound is scarce, its metal complexes could potentially catalyze the oxidation of alcohols, alkanes, or other organic substrates, likely involving high-valent metal-oxo intermediates.
Reduction Catalysis:
In the realm of reduction catalysis, quinoline derivatives have been used as modifiers in hydrogenation reactions. For example, quinoline is used as a modifier for Lindlar-type catalysts in the partial hydrogenation of alkynes to alkenes. researchgate.net Furthermore, supported gold catalysts have been shown to be effective for the chemoselective hydrogenation of quinolines themselves. google.com It is conceivable that a homogeneous complex of a transition metal with this compound could catalyze the reduction of various functional groups, such as nitro groups, ketones, or imines, through mechanisms like hydrogen transfer or direct hydrogenation. A study on the chemoenzymatic dynamic kinetic resolution of 2-(quinolin-8-yl)benzylalcohols highlights the role of the quinoline moiety in reduction processes catalyzed by alcohol dehydrogenases. semanticscholar.org
Polymerization Catalysis (e.g., Olefin Polymerization)
Late transition metal complexes, particularly those of nickel and palladium, with chelating nitrogen-containing ligands have been extensively studied for olefin polymerization. tubitak.gov.trajchem-b.com These catalysts can produce polyolefins with unique microstructures. The ligand framework, including substituents on the quinoline ring, can influence the catalyst's activity, the molecular weight of the resulting polymer, and the degree of branching.
Group 4 metal complexes incorporating dianionic, tridentate 2-aryl-8-anilinoquinoline ligands have been developed as catalysts for the polymerization of ethylene (B1197577) and α-olefins. acs.org Although this compound is a bidentate ligand, its complexes with late transition metals like nickel or palladium could potentially catalyze the polymerization of olefins such as ethylene or propylene. The acrylate functionality might also allow for the in-situ generation of a polymeric ligand, leading to a catalyst with modified solubility and stability properties. Research on the copolymerization of ethylene with polar monomers like acrylates using amine-imine palladium catalysts has shown that the catalyst's tolerance to polar groups is crucial. tubitak.gov.tr
Heterogeneous Catalysis with Supported this compound Derivatives or Polymers
The acrylate group in this compound provides a convenient handle for immobilization onto solid supports, leading to the development of heterogeneous catalysts. This approach combines the catalytic activity of the homogeneous metal complex with the practical advantages of easy separation and recyclability.
Design and Synthesis of Catalyst Supports
The synthesis of a heterogeneous catalyst based on this compound would typically involve two main strategies:
Polymerization of this compound: The monomer can be polymerized or copolymerized with other vinyl monomers to create a polymer backbone rich in quinoline chelating sites. This polymer can then be complexed with a catalytically active metal. The resulting metallopolymer can be used as a solid catalyst. The properties of the polymer, such as molecular weight, cross-linking, and porosity, can be tailored by controlling the polymerization conditions.
Grafting onto a Support: this compound can be grafted onto the surface of an inert support material like silica (B1680970), alumina, or a polymer resin. This is often achieved through surface-initiated polymerization or by reacting the acrylate group with a functionalized support. Subsequent metallation yields the supported catalyst. Silica-based materials are frequently used as supports due to their high surface area, mechanical stability, and the presence of surface hydroxyl groups that can be functionalized. beilstein-journals.org
Performance Evaluation in Continuous Flow Systems
Heterogeneous catalysts are particularly well-suited for use in continuous flow reactors, which offer several advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput screening.
The performance of a supported this compound-based catalyst in a continuous flow system would be evaluated based on several key metrics:
Conversion and Selectivity: The ability of the catalyst to convert reactants into the desired product with high selectivity over extended periods.
Catalyst Stability and Leaching: The robustness of the catalyst under continuous operation, with minimal deactivation and leaching of the active metal species into the product stream. The use of supported ionic liquid phase (SILP) catalysts is one strategy to enhance catalyst stability and prevent leaching.
Productivity: The space-time yield (STY), which measures the amount of product generated per unit volume of the reactor per unit time.
Continuous flow systems for hydrogenation using polysilane-supported palladium/alumina hybrid catalysts have been successfully developed, demonstrating high activity and retention of the catalyst for extended periods. While specific data for this compound-based catalysts in continuous flow is not available, the principles of catalyst design and performance evaluation would be applicable. The ability to operate without the need for solid handling of bases is a significant advantage in continuous flow, and strategies like using acid-scavenging organic bases that form ionic liquids can be employed.
The table below outlines a hypothetical performance evaluation of a supported poly(this compound)-Pd catalyst in a continuous flow Heck reaction.
| Substrate 1 | Substrate 2 | Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Conversion (%) | Selectivity (%) |
| Iodobenzene | n-Butyl acrylate | 0.5 | 120 | 10 | >99 | >98 |
| 4-Bromobenzonitrile | Styrene (B11656) | 0.2 | 140 | 25 | 95 | 96 |
| 3-Bromoquinoline | Ethyl acrylate | 1.0 | 100 | 5 | 85 | 92 |
| This table is illustrative and predictive, based on the performance of similar supported palladium catalysts in continuous flow systems. |
Lack of Specific Research on Catalytic Functions of this compound
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research detailing the application of this compound as a ligand or precursor in photocatalytic or electrocatalytic systems.
While the broader family of quinoline derivatives has been extensively studied for its versatile roles in catalysis, information exclusively focused on the photocatalytic and electrocatalytic functions of this compound is not presently available in published research. Searches for its use in forming catalytically active polymers, coordination complexes, or other systems for these specific applications did not yield relevant findings.
For context, related quinoline compounds have shown significant promise in these fields. For instance, N-(quinolin-8-yl)amides are widely used as directing groups in electrocatalytic C-H activation reactions. thieme-connect.dersc.orgrsc.org Similarly, complex ligands incorporating quinoline moieties, such as 2,6-di(quinolin-8-yl)pyridine (dqp), have been used to create ruthenium-based metallopolymers for photoredox applications and electropolymerization. researchgate.net Furthermore, various copper-quinoline complexes and quinolinium-grafted polyoxometalates have been developed as effective photocatalysts. uni-regensburg.deacs.org
However, these examples involve different functional attachments to the quinoline ring (amides, pyridines) or modifications of the quinoline structure itself, and their properties cannot be directly attributed to this compound. The specific combination of the quinoline-8-ol core esterified with an acrylate group does not appear as a subject of investigation for photocatalytic or electrocatalytic purposes in the accessible scientific literature.
Therefore, it is not possible to provide a detailed article with research findings and data tables on the photocatalytic and electrocatalytic functions of systems based on this compound as requested.
Advanced Materials Applications Derived from Quinolin 8 Yl Acrylate
Optoelectronic Materials and Devices
The integration of quinolin-8-yl acrylate (B77674) into polymers creates materials with significant potential for optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic semiconductors. ebi.ac.ukwikipedia.orgrsc.org The properties of these materials are derived from the foundational characteristics of the 8-hydroxyquinoline (B1678124) (oxine) unit, which is a well-established component in OLED technology, particularly in its metal-complexed form, such as tris(8-hydroxyquinolinato)aluminium (Alq3). ebi.ac.ukwikipedia.orgresearchgate.net The polymerization of quinolin-8-yl acrylate allows for the creation of processable, film-forming materials that retain and expand upon the electronic and luminescent characteristics of the core quinoline (B57606) structure. rsc.org
Luminescent Properties of Poly(this compound) and its Derivatives
The luminescent behavior of poly(this compound) is intrinsically linked to the 8-hydroxyquinoline (8-HQ) pendant groups. 8-HQ itself is weakly fluorescent due to an excited-state intramolecular proton transfer from the hydroxyl group to the nitrogen atom of the pyridine (B92270) ring. rroij.com However, upon chelation with metal ions, this non-radiative decay pathway is suppressed, leading to a significant enhancement in fluorescence emission. rroij.com This property is central to the luminescence of poly(this compound) and its derivatives.
When the polymer chelates with metal ions (e.g., Al³⁺, Zn²⁺), the pendant quinolin-8-olate groups form stable metal complexes along the polymer chain. This process imparts several key benefits:
Increased Rigidity: The formation of metal chelates increases the structural rigidity of the quinoline moiety, which reduces vibrational and rotational modes of non-radiative energy dissipation and thereby enhances the fluorescence quantum yield. rroij.com
Tunable Emission: The emission color can be tuned by the choice of the central metal ion. researchgate.net Furthermore, substitutions on the quinoline ring itself can alter the luminescence properties, providing a method for fine-tuning the emission wavelength. ebi.ac.ukwikipedia.org
Polymer-Enhanced Intersystem Crossing: In some polymeric systems, intrachain aggregation can lead to a degeneration of singlet and triplet energy levels. This can enhance intersystem crossing (ISC), a process crucial for achieving long-lived excitons and potentially enabling phosphorescence. researchgate.net
These characteristics make poly(this compound) and its metal-complexed derivatives highly promising for use as emissive layers in OLEDs.
Organic Semiconductor Characteristics
Organic semiconductors are π-conjugated molecules or polymers that form the active components in devices like OLEDs and organic field-effect transistors (OFETs). ucsb.edumdpi.com Poly(this compound), while having a non-conjugated polyacrylate backbone, derives its semiconductor properties from the pendant quinoline groups. The quinoline ring system is an electron-deficient heterocycle, which imparts electron-accepting (n-type) characteristics. researchgate.net
The key semiconductor properties of these materials are defined by their electronic energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO levels constitutes the material's bandgap. These parameters are crucial for designing efficient multilayer devices, as they determine charge injection and transport efficiency. While specific data for poly(this compound) is not widely published, the properties can be inferred from related quinoline-based systems. For instance, metal complexes of 8-hydroxyquinoline are known electron transport materials in OLEDs. researchgate.net The electrochemical properties of related ruthenium quinoline complexes have been measured, providing insight into the potential energy levels of such materials.
| Property | Value |
|---|---|
| Oxidation Potential (Eox) | 1.1043 V |
| Reduction Potential (Ered) | 0.5961 V |
| HOMO Energy Level | -5.5043 eV |
| LUMO Energy Level | -3.8039 eV |
| Electrochemical Bandgap | 1.7004 eV |
This table presents data for a related complex to illustrate the typical range of semiconductor properties for quinoline-based materials. The values for poly(this compound) may differ.
Charge Transport and Exciton (B1674681) Dynamics in Thin Films
In a thin film of a semiconducting polymer, charge transport and exciton dynamics are the fundamental processes governing device performance. nih.gov For a material like poly(this compound), where the active moieties are pendant groups on a non-conjugated backbone, charge transport primarily occurs via a "hopping" mechanism between adjacent quinoline units. mdpi.com
Charge Transport: The efficiency of charge transport is highly dependent on the molecular ordering and packing within the thin film. mdpi.comnih.gov
Intrachain vs. Interchain Hopping: Charges can hop between adjacent quinoline groups on the same polymer chain (intrachain) or between groups on different chains (interchain). The latter is often dominant in amorphous films and is highly sensitive to the distance and relative orientation between chains.
Role of Morphology: Processing conditions that influence polymer chain alignment and crystallinity can dramatically impact charge carrier mobility. nih.govnih.gov Higher degrees of order generally lead to more efficient charge transport.
Exciton Dynamics: Following electrical or optical excitation, an electron-hole pair, or exciton, is formed. The fate of this exciton is critical for light emission in OLEDs.
Exciton Localization: In disordered polymer systems, excitons tend to become localized on specific chromophores (in this case, the quinoline units or their metal chelates). frontiersin.orgarxiv.org
Energy Transfer: Excitons can move from one chromophore to another via processes like Förster resonance energy transfer (FRET), an incoherent hopping mechanism that is crucial for concentrating energy at emissive sites or traps. arxiv.org
Exciton-Phonon Coupling: The interaction of the exciton with molecular vibrations (phonons) is a primary mechanism for non-radiative decay and decoherence, which can limit luminescent efficiency. frontiersin.orgarxiv.org The rigid structure of metal-chelated quinoline helps to minimize these losses. rroij.com
Sensing Platforms and Chemo-sensors
The ability of the quinolin-8-ol moiety to selectively bind with various analytes, particularly metal ions, makes poly(this compound) an excellent candidate for developing chemo-sensors. rroij.comresearchgate.net A chemo-sensor is a molecule or material that signals the presence of a specific analyte through a measurable change, such as a shift in color or fluorescence. acs.org By incorporating the sensing unit into a polymer backbone, robust and reusable sensing films or platforms can be fabricated. polytechnique.edu
Design Principles for Selective Analyte Detection
The design of selective chemo-sensors based on poly(this compound) hinges on the principles of molecular recognition. The quinoline unit acts as an ionophore, providing a pre-organized binding cavity for specific metal ions. rroij.com
The core design principles include:
Chelation-Based Recognition: The nitrogen atom and the phenolic oxygen of the 8-hydroxyquinoline group form a stable five-membered chelate ring with many metal ions. ebi.ac.ukwikipedia.org The selectivity for different ions can be tuned by modifying the electronic properties of the quinoline ring with substituents, which alters the binding affinity. researchgate.net
Analyte-Induced Signal Transduction: The binding event must be coupled to a signal that can be easily detected. This is typically achieved through "turn-on" or "turn-off" mechanisms where the binding either initiates or quenches a fluorescent signal, or induces a change in electrochemical potential. acs.orgresearchgate.net
Polymer Scaffold: Using a polymer like poly(this compound) as the scaffold offers several advantages over small-molecule sensors. It allows for easy fabrication of thin films for solid-state devices, enhances the stability of the sensing moiety, and can lead to cooperative binding effects, potentially increasing sensitivity. polytechnique.edu
Optical and Electrochemical Sensing Mechanisms
The transduction of the binding event into a measurable signal can be achieved through either optical or electrochemical means.
Optical Sensing Mechanisms: These sensors rely on changes in the photophysical properties of the material upon analyte binding.
Fluorescence Sensing: This is the most common mechanism for quinoline-based sensors. As previously noted, the chelation of a metal ion by the quinolin-8-olate group restricts intramolecular vibrations and blocks non-radiative decay pathways, causing a "turn-on" of fluorescence. rroij.com Conversely, binding to certain heavy metal ions like Hg²⁺ or Cu²⁺ can quench fluorescence through mechanisms like spin-orbit coupling or energy/electron transfer, leading to a "turn-off" sensor. researchgate.net A specific example is a chemosensor based on a benzothiazole-quinolinyl acrylate conjugate, which demonstrated selective "turn-off" fluorescence detection of Hg²⁺ ions. researchgate.net
| Sensing Method | Analyte | Mechanism | Limit of Detection (LOD) |
|---|---|---|---|
| Fluorometric | Hg²⁺ | Fluorescence Quenching | 11.8 nM |
| UV-Visible | Hg²⁺ | Chromogenic Shift | 1.0 µM |
Electrochemical Sensing Mechanisms: These sensors measure changes in the electrical properties of the material. mdpi.com
Potentiometric/Voltammetric Sensing: The binding of a charged analyte (like a metal ion) to the quinoline groups immobilized on an electrode surface alters the local charge distribution and redox potential. This change can be detected using techniques like cyclic voltammetry or differential pulse voltammetry. researchgate.net For example, the oxidation potential of a bound species can provide a signal for detection. sci-hub.se The polymer film can act as a pre-concentration layer, adsorbing the analyte from a solution to enhance the sensitivity of the electrochemical measurement. polytechnique.eduresearchgate.net
Polymeric Membranes for Selective Separations (e.g., gas separation, molecular sieves)
The incorporation of specific chemical functionalities into polymer membranes is a key strategy for enhancing their performance in selective separations, such as gas separation or ion filtration. The quinoline group in poly(this compound) (p(8-QA)) presents potential for creating membranes with tailored separation properties due to its ability to interact with specific molecules and ions.
Research Findings:
Direct and extensive research on the application of homopolymer p(8-QA) membranes for selective separations like gas separation is limited in publicly available literature. However, studies on related copolymers provide some insight into the material's potential. For instance, copolymers of 8-quinolinyl acrylate (8-QA) with other monomers have been synthesized, and their properties suggest potential applicability in membrane science. jocpr.com
The presence of the quinoline moiety, a known chelating agent, suggests that p(8-QA) based membranes could be effective for the selective separation of metal ions. materialsciencejournal.org The nitrogen atom in the quinoline ring and the nearby ester group could offer specific interaction sites, potentially leading to membranes with high selectivity for certain ions. This principle is utilized in ion-exchange membranes where functional groups on the polymer backbone selectively bind and transport ions. arabjchem.org
For gas separation, the performance of a polymer membrane is determined by its permeability to different gases and its selectivity for one gas over another. researchgate.net These properties are governed by the polymer's chemical structure, chain packing, and free volume. While no specific gas permeability data for p(8-QA) membranes has been found, research on other functional polymers, such as poly(ionic liquid)s, demonstrates that the inclusion of nitrogen-containing heterocyclic groups can enhance CO2 separation performance due to favorable interactions with CO2 molecules. epo.org The quinoline group in p(8-QA) could potentially offer similar benefits.
Copolymers of 8-quinolinyl acrylate with hydrophilic monomers like acrylamide (B121943) have been synthesized to create polymers that can release the active 8-hydroxyquinoline molecule upon hydrolysis. rsc.org While not a separation application in the traditional sense, this demonstrates how the polymer matrix can be designed to control the transport of a small molecule from the membrane.
Table 1: Gas Permeability in Functional Polymer Membranes (Illustrative Examples)
| Polymer System | Gas | Permeability (Barrer) | Selectivity (CO₂/N₂) | Reference |
| Poly(ether-block-amide) (Pebax®1657) | CO₂ | 59.6 | 20.09 | wisdomlib.org |
| Poly(ether-block-amide) (Pebax®1657) | N₂ | 2.97 | - | wisdomlib.org |
| [C₄vim][Tf₂N] PIL:IL Composite | CO₂ | 38.4 | 23.6 | rsc.org |
| [C₄vim][Tf₂N] PIL:IL Composite | N₂ | 1.63 | - | rsc.org |
| PSF/PEG10000 Composite | CO₂ | 7.64 | 32.12 | frontiersin.org |
| PSF/PEG10000 Composite | N₂ | 0.238 | - | frontiersin.org |
| Note: This table provides data for other functional polymers to illustrate typical performance metrics in gas separation membranes, as specific data for poly(this compound) is not available. 1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg). |
Nanostructured Materials: Fabrication and Properties of Poly(this compound) Nanoparticles and Films
The fabrication of polymers into nanostructured forms, such as nanoparticles and thin films, can unlock novel properties and applications. These structures offer high surface-area-to-volume ratios and confinement effects that can significantly alter material behavior compared to the bulk state.
Fabrication and Properties of Nanoparticles:
There is a lack of specific reports detailing the fabrication of nanoparticles purely from poly(this compound). However, general methods for preparing polymer nanoparticles, such as emulsion polymerization, precipitation, and nanoprecipitation, are well-established and could theoretically be adapted for p(8-QA). materialsciencejournal.orgacs.org For example, the free radical polymerization of 8-quinolinyl acrylate has been conducted in solution, which is a step towards precipitation methods for nanoparticle synthesis. materialsciencejournal.org
The properties of such nanoparticles would be heavily influenced by the quinoline functionality. Quinoline and its derivatives are known to be fluorescent and can interact with metal ions. Therefore, p(8-QA) nanoparticles could be explored for applications in sensing and bioimaging. nih.gov For instance, fluorescent mesoporous silica (B1680970) nanoparticles have been hybridized with a quinoline-malononitrile derivative for drug delivery and bioimaging, demonstrating the utility of quinoline in nanostructured systems.
Fabrication and Properties of Thin Films:
Thin films of polymers can be fabricated by various methods, including spin coating, solution casting, and vapor deposition. rsc.org These techniques could be applied to p(8-QA) solutions to create uniform films on various substrates. The synthesis of copolymers of 8-quinolinyl acrylate with methyl methacrylate (B99206) (MMA) has been reported, and these copolymers could be processed into films. rsc.orgnih.gov
The properties of p(8-QA) thin films would be dominated by the quinoline side chains. The thermal stability of copolymers of 8-QA and MMA has been studied, showing that the initial decomposition temperature decreases as the content of 8-QA in the copolymer increases. rsc.org This indicates that the thermal properties of the films can be tuned by copolymerization.
Table 2: Properties of this compound (8-QA) Copolymers
| Copolymer System (molar ratio) | Molecular Weight (Mw) | Polydispersity Index (PDI) | Initial Decomposition Temp. (°C) | Reference |
| p(MMA-co-8-QA) (95:05) | 33,290 | 2.00 | ~270 | jocpr.comrsc.org |
| p(MMA-co-8-QA) (90:10) | 31,450 | 2.05 | ~265 | jocpr.comrsc.org |
| p(MMA-co-8-QA) (80:20) | 28,205 | 2.10 | ~255 | jocpr.comrsc.org |
| Note: This table summarizes reported data for copolymers of methyl methacrylate (MMA) and 8-quinolinyl acrylate (8-QA). |
Stimuli-Responsive Polymer Systems and Actuators
Stimuli-responsive polymers, or "smart" materials, can undergo significant changes in their physical or chemical properties in response to external triggers like pH, temperature, or light. nih.gov The quinoline moiety is a pH-sensitive group due to the basic nitrogen atom, making poly(this compound) a candidate for pH-responsive systems.
Research Findings:
While direct studies on p(8-QA) as a stimuli-responsive material for actuators are not widely reported, the fundamental properties of the quinoline group support this potential application. The nitrogen on the quinoline ring can be protonated in acidic conditions, which would lead to a change in the polymer's charge density and conformation. This conformational change is the basis for actuation in many stimuli-responsive polymer systems. rsc.org
For example, poly(acrylic acid), which contains pH-sensitive carboxylic acid groups, exhibits swelling and deswelling behavior with changes in pH, and this has been harnessed to create actuators. nih.gov Similarly, the protonation of the quinoline groups in p(8-QA) in an acidic environment would increase electrostatic repulsion between polymer chains, potentially causing a hydrogel made from this polymer to swell. This swelling/deswelling cycle could be used to perform mechanical work, the principle behind a chemical actuator.
Research on other quinoline-containing polymers has demonstrated stimuli-responsive behavior. Quinoline-cored poly(aryl ether) dendrons have been shown to form organogels that respond to heat, ultrasound, and shear stress with a reversible sol-gel transition. Another study showed a polymer containing iso-quinoline units exhibiting stimuli-responsive changes in its luminescence properties. nih.gov These examples highlight the versatility of the quinoline structure in creating smart materials.
An actuator's performance is often characterized by its response time, the extent of its deformation (e.g., bending angle or change in length), and the force it can generate. Fabricating a p(8-QA) based actuator would likely involve creating a cross-linked hydrogel or a bilayer structure with a non-responsive layer. The differential swelling between layers in response to a stimulus would cause the structure to bend or change shape.
Table 3: Comparison of Stimuli for Responsive Polymers
| Stimulus | Responsive Polymer Example | Mechanism of Response | Potential Application | Reference |
| pH | Poly(acrylic acid) (PAA) | Protonation/deprotonation of carboxyl groups, causing swelling/collapse. | Drug Delivery, Actuators | nih.gov |
| Temperature | Poly(N-isopropylacrylamide) (PNIPAM) | Undergoes a coil-to-globule transition above its Lower Critical Solution Temperature (LCST). | Cell Sheet Engineering, Sensors | |
| Light | Azobenzene-containing polymers | Photoisomerization (cis-trans) of azobenzene (B91143) units, leading to conformational changes. | Optical Switches, Smart Coatings | |
| Multiple Stimuli | Quinoline-cored Dendritic Organogels | Reversible sol-gel transition in response to heat, ultrasound, and stress. | Sensors, Adsorbents | |
| Note: This table provides examples of common stimuli-responsive polymers to provide context for the potential mechanisms of poly(this compound). |
Advanced Analytical Characterization Techniques for Quinolin 8 Yl Acrylate Systems in Research
Chromatographic Methods (LC-MS, GC-MS) for Product Purity and Reaction Mixture Analysis in Complex Chemical Systems
Chromatographic techniques are indispensable for verifying the purity of the quinolin-8-yl acrylate (B77674) monomer and for analyzing the complex mixtures generated during its synthesis and polymerization. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high sensitivity and specificity for separating and identifying components.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing non-volatile and thermally sensitive compounds like quinolin-8-yl acrylate and its oligomers. High-Performance Liquid Chromatography (HPLC) has been successfully employed to characterize the this compound monomer, ensuring its purity before polymerization. researchgate.net In a typical setup, a C18 column is used with a suitable mobile phase, and the eluent is monitored by a UV detector before being introduced into the mass spectrometer. researchgate.net The mass spectrometer provides molecular weight information, confirming the identity of the monomer and detecting any impurities, such as unreacted starting materials (e.g., 8-hydroxyquinoline (B1678124), acryloyl chloride) or by-products from the synthesis. nih.gov For polymer systems, LC-MS, often in the form of Gel Permeation Chromatography (GPC) coupled with a mass detector, can elucidate the molecular weight distribution of the polymer chains. sid.ir The high purity of LC-MS grade solvents is critical to avoid background noise and adduct formation, which can complicate spectra and suppress the analyte signal. govsci.comlcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds. While the this compound monomer may have limited volatility, GC-MS is highly effective for monitoring the presence of residual starting materials or low molecular weight by-products in the reaction mixture. For instance, it can be used to detect unreacted acryloyl chloride or other volatile reagents used in the synthesis. beilstein-journals.org In the analysis of complex polymer systems, pyrolysis-GC-MS can be used to study the degradation products, providing information about the polymer's structure. For quantitative analysis of residual monomers in a polymer matrix, a triple quadrupole GC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode can provide excellent sensitivity and selectivity, even in complex sample matrices. shimadzu.com
A summary of typical applications for these chromatographic methods in the context of this compound is presented below.
| Technique | Analyte | Purpose | Key Findings/Information |
| LC-MS/HPLC | This compound monomer | Purity Assessment | Confirmation of monomer identity and quantification of non-volatile impurities. researchgate.netrsc.org |
| Poly(this compound) oligomers/polymers (via GPC-MS) | Molecular Weight Analysis | Determination of number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI). sid.ir | |
| GC-MS | Reaction mixture from synthesis | Impurity Profiling | Detection and identification of volatile starting materials and by-products. beilstein-journals.org |
| Polymer sample | Residual Monomer Analysis | Quantification of unreacted this compound monomer in the final polymer. shimadzu.com | |
| Polymer sample (via Pyrolysis-GC-MS) | Structural Analysis | Identification of thermal degradation products to infer polymer structure. |
Thermal Analysis (TGA, DSC) for Polymer Stability and Phase Transitions
Thermal analysis techniques are crucial for evaluating the thermal stability and phase behavior of polymers derived from this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on decomposition temperatures, glass transitions, and other thermal events.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For poly(this compound) and its copolymers, TGA is used to determine their thermal stability and decomposition profile. Research on copolymers of the related 8-quinolinyl methacrylate (B99206) (8-QMA) with methyl methacrylate (MMA) shows that the polymers undergo decomposition, and the initial decomposition temperature (IDT) can be influenced by the copolymer composition. sid.ir Similarly, for copolymers of 8-quinolinyl acrylate (8-QA), it was noted that the IDT tends to decrease as the content of the 8-QA monomer unit increases. researchgate.net The analysis of polymers containing similar structural motifs, such as cinchonidine-based acrylates and methacrylates with a quinoline (B57606) group, reveals multi-stage decomposition processes. wiley.com For example, a poly(methacrylate) with a quinoline moiety showed a two-stage decomposition, with the first stage between 208°C and 331°C and the second between 331°C and 706°C. wiley.com This indicates that the degradation likely involves the initial breakdown of the acrylate backbone followed by the decomposition of the more stable quinoline rings at higher temperatures. pnu.ac.ir
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg), melting points (Tm), and crystallization temperatures (Tc). The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For amorphous polymers like those often formed from bulky monomers such as this compound, the Tg is a prominent feature. In studies of 8-QMA copolymers, DSC has been used to identify the Tg. sid.ir For other acrylate polymers, a single Tg is often observed, indicating a homogeneous amorphous structure. pnu.ac.ir The position of the Tg is heavily influenced by the polymer's chemical structure, particularly the flexibility of the backbone and the size and polarity of the side chains. The bulky and rigid quinoline group in poly(this compound) would be expected to restrict chain mobility, leading to a relatively high glass transition temperature compared to simpler polyacrylates like poly(methyl acrylate). Some polymers may also exhibit temperature-induced phase transitions in solution, which can be studied by monitoring changes in properties like optical density as a function of temperature. nih.govnih.govmdpi.com
The table below summarizes key thermal properties for polymers structurally related to poly(this compound).
| Polymer System | Technique | Parameter | Observed Value/Trend | Reference |
| Copolymers of 8-quinolinyl acrylate (8-QA) | TGA | Initial Decomposition Temp. (IDT) | Decreases with increasing 8-QA content in the copolymer. | researchgate.net |
| Copolymers of 8-quinolinyl methacrylate (8-QMA) | TGA | Decomposition Temp. | Data available from TGA curves for homo- and copolymers. | sid.ir |
| Poly(cinchonidine methacrylate) (contains quinoline) | TGA | Decomposition Range | Stage 1: 208-331°C; Stage 2: 331-706°C. | wiley.com |
| Copolymers of 8-quinolinyl methacrylate (8-QMA) | DSC | Glass Transition Temp. (Tg) | Determined from DSC thermograms. | sid.ir |
| Generic Acrylate Polymer | DSC | Glass Transition Temp. (Tg) | A single Tg at 123°C was observed for a novel acrylate polymer. | pnu.ac.ir |
Morphological Characterization (SEM, TEM, AFM) for Polymer Architectures and Thin Film Analysis
Understanding the morphology of poly(this compound) systems, from bulk polymer architectures to the surface of thin films, is critical for structure-property correlation. Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are powerful imaging techniques for this purpose. gfzxb.org
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a sample's surface topography. It is particularly useful for examining the bulk morphology, porosity, and surface features of polymers. In a study of cinchonidine-based acrylate and methacrylate homopolymers, which also contain a quinoline moiety, SEM was used to examine the surface morphology of the monomers and the resulting polymers. wiley.com For poly(this compound), SEM could be used to characterize the surface of cast films, electrospun fibers, or porous membranes, revealing details about surface roughness, grain structure, or pore distribution. When analyzing plasma-polymerized methyl acrylate thin films, for instance, SEM micrographs have shown cluster-based surface morphologies. nih.gov
Transmission Electron Microscopy (TEM): TEM is used to visualize the internal structure of materials at very high resolution. To study polymer architectures, samples are typically thin-sectioned using ultramicrotomy. TEM is invaluable for characterizing the morphology of polymer blends, block copolymers, and nanocomposites. For a system involving poly(this compound), TEM could reveal the phase separation in a block copolymer containing a PQA block or the dispersion of nanoparticles within a PQA matrix. For nanostructured materials like polymer nanocapsules, TEM provides clear images of their size, shape, and shell structure. researchgate.netresearchgate.net
Atomic Force Microscopy (AFM): AFM is a scanning probe technique that maps surface topography with nanoscale resolution by measuring the forces between a sharp tip and the sample surface. uchicago.edu Unlike electron microscopy, AFM does not require a vacuum and can be operated in various environments, including liquids. This makes it ideal for studying the surface of polymer thin films under different conditions. uchicago.edu For poly(this compound) thin films, AFM can provide quantitative data on surface roughness, film thickness, and the morphology of self-assembled structures. beilstein-journals.org It can also be used to probe local mechanical properties, offering insights into the homogeneity of the film. uchicago.edu
These techniques provide complementary information for a full morphological picture of this compound systems.
| Technique | Sample Type | Information Obtained | Relevance to this compound Systems |
| SEM | Bulk polymer, films, fibers | Surface topography, porosity, microstructure. wiley.com | Characterizing film quality, fiber alignment, or the structure of porous scaffolds. nih.gov |
| TEM | Thin sections, nanoparticles, nanocapsules | Internal morphology, phase separation, nanoparticle dispersion. researchgate.net | Visualizing domain structures in block copolymers or the distribution of fillers in composites. |
| AFM | Thin films, surfaces | Nanoscale topography, surface roughness, film thickness, local mechanical properties. uchicago.edu | Analyzing the surface of spin-coated or deposited films, and studying self-assembly phenomena. |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique for determining the elemental composition, empirical formula, and chemical and electronic states of atoms within the top 5-10 nanometers of a material's surface. phi.comthermofisher.com This makes it exceptionally well-suited for the analysis of poly(this compound) thin films, surface-modified materials, and interfaces.
When analyzing a poly(this compound) surface, XPS can provide a quantitative elemental survey, confirming the presence of carbon (C), oxygen (O), and nitrogen (N) in ratios consistent with the polymer's repeating unit. The high-resolution spectra of individual elements are particularly informative.
C 1s Spectrum: This spectrum can be deconvoluted into multiple peaks corresponding to different chemical environments of carbon, such as C-C/C-H bonds in the polymer backbone and quinoline ring, C-N bonds of the quinoline, and the ester group's C-O and O-C=O bonds.
N 1s Spectrum: The binding energy of the N 1s peak is characteristic of the nitrogen atom in the quinoline ring. Any shifts in this peak can indicate coordination with metal ions or other intermolecular interactions at the surface.
O 1s Spectrum: The O 1s spectrum will show peaks corresponding to the two distinct oxygen environments in the acrylate ester group (C=O and C-O -C).
XPS has been effectively used to characterize thin polymer films formed from quinoline-containing complexes. For example, in studies involving the electropolymerization of ruthenium(II) complexes with 2,6-di(quinolin-8-yl)pyridine ligands, XPS was used to prove the successful formation of thin solid films on electrode surfaces. researchgate.net The technique is also invaluable for studying surface degradation or functionalization. cardiff.ac.uk By combining XPS with ion sputtering, a depth profile can be generated, revealing the elemental composition as a function of depth, which is useful for analyzing multilayer thin films or diffusion at interfaces. phi.comsusos.com
The table below outlines the expected XPS analysis for a poly(this compound) film.
| Core Level | Expected Chemical Species | Information Gleaned |
| C 1s | Aliphatic (C-C, C-H), Aromatic (C=C), C-N (quinoline), C-O (ester), O-C=O (ester) | Confirmation of polymer structure, identification of carbon-based surface contaminants. |
| N 1s | C-N-C (quinoline) | Confirmation of the presence and chemical state of the quinoline moiety. Sensitive to coordination or protonation. researchgate.net |
| O 1s | C=O (carbonyl), C-O (ether linkage) | Verification of the acrylate ester group's integrity. |
| Survey Scan | All elements (except H, He) | Overall surface elemental composition, detection of unexpected impurities. researchgate.net |
Rheological Characterization of Polymer Melts and Solutions
Rheology is the study of the flow and deformation of matter. For polymeric materials like poly(this compound), rheological characterization provides fundamental insights into the relationship between molecular structure (e.g., molecular weight, branching) and macroscopic properties, which is crucial for predicting processing behavior and end-use performance. tainstruments.com
Melt Rheology: The rheological properties of polymer melts are typically studied using rotational rheometers. Key measurements for a poly(this compound) melt would include:
Viscosity vs. Shear Rate: Molten polymers are typically non-Newtonian, specifically shear-thinning, meaning their viscosity decreases as the shear rate increases. rheologylab.com This behavior is critical for processes like injection molding or extrusion. The presence of the bulky, rigid quinoline side groups on the flexible acrylate backbone would likely lead to high viscosity at low shear rates due to steric hindrance and potential π-π stacking interactions between quinoline rings.
Zero-Shear Viscosity (η₀): This is the viscosity at very low shear rates, where the polymer chains are in a relaxed state. η₀ is highly dependent on the weight-average molecular weight (Mw), typically following a power-law relationship (η₀ ∝ Mw^3.4) for entangled polymers. rheologylab.com
Dynamic Oscillatory Measurements: These measurements yield the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. The crossover point (where G' = G'') provides information about the relaxation time of the polymer. For block copolymers, distinct rheological responses can indicate microphase separation. nih.gov
Solution Rheology: Characterizing the rheology of poly(this compound) in solution is important for applications involving coatings, casting, or spin-coating.
Intrinsic Viscosity: Measurement of the viscosity of dilute polymer solutions allows for the determination of the intrinsic viscosity, which is related to the polymer's hydrodynamic volume and molar mass through the Mark-Houwink equation.
Concentration Effects: As polymer concentration increases, intermolecular interactions and chain entanglements become more significant, leading to a sharp increase in solution viscosity. The specific interactions between the quinoline moiety and the solvent can strongly influence the solution's rheological behavior. nih.gov
The structural features of poly(this compound) would be expected to produce distinct rheological signatures.
| Rheological Parameter | Influencing Structural Factor | Expected Behavior for Poly(this compound) |
| Zero-Shear Viscosity (η₀) | Molecular Weight (Mw) | Strong dependence on Mw, likely high due to bulky side groups. rheologylab.com |
| Shear-Thinning Behavior | Chain entanglement, side-group interactions | Pronounced shear-thinning as chains align and interactions are disrupted under flow. |
| Elastic Modulus (G') | Chain stiffness, intermolecular forces | A significant elastic component is expected due to the rigid quinoline side groups. |
| Solution Viscosity | Polymer-solvent interactions, concentration | Highly dependent on the chosen solvent; strong concentration dependence due to potential for intermolecular association via quinoline rings. |
Future Directions and Emerging Research Frontiers for Quinolin 8 Yl Acrylate Chemistry
Integration with Artificial Intelligence and Machine Learning in Materials Discovery
ML algorithms, trained on existing data from quinoline (B57606) derivatives and acrylate (B77674) polymers, can predict the physicochemical properties of new polymer systems. mdpi.com These models can forecast characteristics such as bandgap, charge carrier mobility, thermal stability, and mechanical strength based solely on monomer composition and polymer architecture. researchgate.net This predictive power enables the rapid, in silico screening of countless virtual materials, identifying the most promising candidates for synthesis and testing. arxiv.org Frameworks like LLMatDesign, which use Large Language Models, can translate high-level human instructions into concrete material modifications, further streamlining the design process in a zero-shot manner. arxiv.org
A key application lies in optimizing copolymers of quinolin-8-yl acrylate with other monomers like methyl methacrylate (B99206) or acrylonitrile (B1666552). researchgate.net AI can determine optimal monomer ratios to achieve desired functionalities, such as specific photophysical responses or enhanced processability. This data-driven approach minimizes experimental trial-and-error, guiding researchers toward materials with high potential for targeted applications. aimaterialsworkshop.org
| Step | Description | AI/ML Tool | Potential Outcome |
| 1. Data Aggregation | Compile existing experimental and computational data on quinoline compounds, acrylate polymers, and their properties. | Data Mining Algorithms | A comprehensive database for model training. |
| 2. Feature Engineering | Convert molecular structures of this compound and potential co-monomers into machine-readable descriptors. | Molecular Fingerprinting Software | Numerical representations that capture key chemical information. |
| 3. Predictive Modeling | Train ML models (e.g., neural networks, random forests) to correlate structural features with material properties. researchgate.net | Supervised Learning Models | Accurate prediction of properties like charge mobility, thermal stability, and optical absorption for novel polymers. |
| 4. Generative Design | Use generative models (e.g., GANs, VAEs) to propose new copolymer structures based on desired property targets. | Inverse Design Algorithms | Novel, high-performance polymer candidates that may not be intuitively obvious. |
| 5. Autonomous Experimentation | Integrate AI with robotic synthesis and characterization platforms to create a self-driving laboratory for accelerated material validation. uchicago.edu | Bayesian Optimization | Rapid iteration and optimization of synthesis protocols and material performance. |
Exploration of Bio-inspired and Biomimetic Materials Design Principles (without biological applications)
Nature provides a masterclass in materials design, creating substances with remarkable properties like high strength, low weight, and resilience through sophisticated hierarchical structures. hubs.comnih.gov Adopting these bio-inspired principles for this compound polymers opens avenues for creating advanced structural materials without pursuing direct biological or medical applications. The focus is on mimicking the mechanisms and architectures found in nature to enhance material performance. hubs.comnih.gov
For instance, natural proteins like resilin and spider silk achieve their unique combination of elasticity and strength through a mix of ordered (e.g., β-sheet) and amorphous domains. nih.gov Similarly, copolymers of this compound could be designed to self-assemble into hierarchical structures. The rigid, planar quinoline side chains could form ordered, π-stacked domains providing strength and stiffness, while flexible acrylate polymer backbones could form a soft, amorphous matrix that imparts toughness and dissipates energy. nih.gov This approach could lead to materials that are both strong and damage-tolerant, suitable for demanding engineering applications.
Furthermore, the design of surfaces can be inspired by natural examples that mitigate wear and friction. mdpi.com By controlling the polymerization and processing of this compound-based systems, it may be possible to create micro- and nano-textured surfaces that mimic those found on organisms adapted to harsh environments, thereby improving the durability and lifespan of the material in erosive or high-friction conditions. mdpi.com
Development of Advanced Functional Devices and Architectures from this compound Polymers
Polymers are fundamental components in modern functional devices, valued for their low cost, processability, and the ability to tune their properties. european-mrs.com this compound is a prime candidate for creating advanced polymer systems for electronic and optoelectronic applications. researchgate.net The combination of a processable acrylate backbone with the functional quinoline unit allows for the creation of thin films and precisely defined macromolecular architectures essential for device fabrication. european-mrs.comuni-muenchen.de
The quinoline moiety is known for its electron-deficient nature and ability to participate in charge transport, making its polymers potential n-type or ambipolar semiconductors in organic field-effect transistors (OFETs). researchgate.net By copolymerizing this compound with monomers containing electron-donating groups, it is possible to tune the electronic properties and create materials suitable for a range of electronic devices. researchgate.net The acrylate backbone provides the necessary solubility and film-forming characteristics for fabrication techniques like spin coating or inkjet printing. european-mrs.com
Moreover, many quinoline derivatives exhibit strong fluorescence, suggesting that polymers of this compound could be used as emissive layers in organic light-emitting diodes (OLEDs) or as active components in chemical sensors. acs.orgresearchgate.net The ability of the quinoline nitrogen to coordinate with metal ions also opens the door to creating sensors where a change in fluorescence signals the presence of a specific analyte. Molecular switches based on quinoline tautomers could also be integrated into polymer architectures, leading to materials that respond to external stimuli like light. mdpi.com
Table 2: Potential Applications of this compound Polymers in Functional Devices
| Device Type | Functional Role of Polymer | Key Property of Quinoline | Key Property of Acrylate |
| Organic Field-Effect Transistor (OFET) | Active semiconductor layer | Electron transport capability researchgate.net | Processability, film formation european-mrs.com |
| Organic Light-Emitting Diode (OLED) | Emissive layer or host material | Fluorescence, charge injection/transport acs.orgresearchgate.net | Amorphous film morphology, stability |
| Chemical Sensor | Sensing layer | Metal ion coordination, fluorescence quenching/enhancement acs.org | Porosity, high surface area, stability |
| Molecular Switch | Photoresponsive material | Photochemically induced tautomerism mdpi.com | Stable polymer matrix for embedding switches |
Sustainable Synthesis and Circular Economy Approaches in Material Life Cycles of this compound Based Systems
The future of polymer chemistry is inextricably linked to the principles of green chemistry and the circular economy. For this compound, this involves developing environmentally benign synthesis methods and designing its polymers for end-of-life recyclability. tandfonline.comemerald.vc Traditional chemical syntheses often rely on harsh reagents, toxic solvents, and energy-intensive conditions. acs.orgtandfonline.com
Future research will focus on sustainable routes to synthesize the quinoline precursor and the final monomer. This includes the use of nanocatalysts, which offer high efficiency and recyclability under milder conditions, and visible-light-mediated reactions that reduce energy consumption. acs.orgorganic-chemistry.org Employing greener solvents or even solvent-free microwave-assisted reactions can dramatically reduce the environmental footprint of production. tandfonline.com
In the context of a circular economy, the focus shifts to the entire life cycle of this compound polymers. emerald.vcmdpi.com This begins with "design for circularity," where the polymer and any additives are chosen to facilitate reuse or recycling. emerald.vc For instance, developing photoluminescent markers that can be incorporated into the polymer matrix could enable advanced sorting of plastic waste, leading to higher-quality recyclates. nih.gov Research into chemical recycling methods that can depolymerize the acrylate backbone to recover the valuable quinolin-8-yl monomer would represent a significant step toward a closed-loop system, preventing material loss and reducing reliance on virgin feedstocks. mdpi.com
Table 3: Comparison of Synthesis Approaches for Quinoline Derivatives
| Parameter | Traditional Synthesis | Emerging Sustainable Synthesis |
| Catalyst | Homogeneous acids, expensive metal reagents tandfonline.com | Heterogeneous nanocatalysts, photocatalysts acs.orgorganic-chemistry.org |
| Reaction Conditions | High temperatures, long reaction times tandfonline.com | Mild temperatures, visible light irradiation organic-chemistry.org |
| Solvents | Toxic organic solvents tandfonline.com | Greener solvents (e.g., water, ethanol), solvent-free conditions tandfonline.com |
| Byproducts | Significant waste generation tandfonline.com | Minimal byproducts, higher atom economy |
| Catalyst Reusability | Difficult to recover and reuse acs.org | Easily separable and reusable acs.org |
Interdisciplinary Research Synergies with Photochemistry, Plasmonics, and Energy Storage Applications
The rich electronic and photophysical properties of the quinoline ring make this compound an ideal platform for fostering synergies with diverse scientific fields, including photochemistry, plasmonics, and energy storage. nih.govresearchgate.net
Photochemistry: Quinoline derivatives can act as photosensitizers or participate in photochemical reactions, such as [2+2] cycloadditions, when exposed to light. nih.govmdpi.com Incorporating the this compound monomer into polymers allows for the creation of photo-crosslinkable materials or systems where polymerization can be controlled by light. acs.org This opens up applications in photolithography, 3D printing, and the fabrication of advanced optical materials. Quinoline-based phototriggers can release active molecules upon irradiation, a principle that could be adapted into polymer systems for controlled release applications. acs.org
Plasmonics: Plasmonic nanoparticles (e.g., gold or silver) can enhance the light-matter interactions of nearby molecules. Coupling this compound polymers with plasmonic structures could dramatically boost their fluorescence or photosensitivity. This synergy could lead to ultra-sensitive detectors or more efficient photocatalytic systems where the plasmonic field concentrates light to drive reactions within the polymer matrix.
Energy Storage: Conjugated polymers are increasingly studied for energy storage applications, such as in the electrodes of rechargeable batteries or supercapacitors. researchgate.net The redox-active nature of the quinoline moiety suggests that polymers derived from this compound could be used in such devices. researchgate.net These polymers can be designed to have high charge storage capacity and stability, contributing to the development of next-generation, flexible energy storage systems. Bifunctional polymers containing quinoline units could serve as both the active material for energy storage and a fluorescent sensor to monitor the state of charge. researchgate.net
Table 4: Synergistic Research Frontiers for this compound
| Field | Synergy with this compound Polymer | Potential Application |
| Photochemistry | Polymer acts as a photoresponsive material or a matrix for photochemical reactions. nih.govacs.org | Photo-patterning, controlled radical polymerization, light-triggered materials. |
| Plasmonics | Plasmonic nanoparticles enhance the polymer's optical properties (absorption, fluorescence). | Ultrasensitive biosensors, enhanced photocatalysis, advanced optics. |
| Energy Storage | Polymer serves as a redox-active electrode material. researchgate.net | Flexible batteries, supercapacitors, bifunctional energy-storage/sensing devices. |
Q & A
Q. What are the common synthetic routes for quinolin-8-yl acrylate derivatives, and how can reaction conditions be optimized for academic research?
this compound derivatives are synthesized via Pd(OAc)₂-catalyzed C-H activation. For example, Pd(OAc)₂ and AgOAc promote β-arylation of N-(quinolin-8-yl)acrylamide systems with aryl iodides, achieving Z-selectivity through bidentate ligand-directed mechanisms . Optimization involves testing ligands, solvent systems (e.g., DMF or acetonitrile), and temperature (typically 80–120°C). Yield improvements are achieved by adjusting stoichiometric ratios of reactants and catalysts.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?
- X-ray crystallography : Resolves bond lengths and angles (e.g., C2A–N1A–C9A = 121.5° in 5-(chloromethyl)quinolin-8-yl acetate) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects on the quinoline ring (e.g., downfield shifts for acrylate carbonyl groups).
- Fluorescence spectroscopy : Quantifies photophysical properties (e.g., fluorescence quantum yield, Φf) for probes like DPQA .
- DFT calculations : Validate experimental bond critical points (e.g., ring critical points in conformers of quinolin-8-yloxy acetic acid derivatives) .
Q. How are this compound derivatives applied in biological research?
- Fluorescent probes : DPQA (this compound derivative) detects cysteine via a cascade reaction, showing a 172-fold fluorescence turn-on and a detection limit of 4.1 nM .
- Enzyme inhibitors : Derivatives like 4-(benzylideneamino)-N-(quinolin-8-yl)benzamide inhibit PARP-1, validated through in vitro assays (IC50 values in µM range) .
Advanced Research Questions
Q. What mechanistic insights explain the Z-selectivity in Pd-catalyzed β-arylation of quinolin-8-yl acrylamide systems?
The Z-selectivity arises from bidentate coordination of the quinolin-8-yl group to Pd, stabilizing a five-membered palladacycle intermediate. AgOAc acts as an oxidant, facilitating reductive elimination while retaining stereochemistry. Computational studies (DFT) support this pathway, showing lower energy barriers for Z-transition states .
Q. How can computational methods (e.g., DFT, solvation models) predict the reactivity of this compound derivatives?
- Density-functional theory (DFT) : B3LYP/6-31G* calculates electronic properties (e.g., HOMO-LUMO gaps) and transition states for reaction mechanisms .
- SMD solvation model : Incorporates solvent effects (e.g., dielectric constant, surface tension) to predict solvation free energies. For DPQA, this model explains solvatochromic shifts in fluorescence .
- Bond critical point analysis : Identifies electron density distributions in quinolin-8-yl derivatives, correlating with experimental X-ray data .
Q. How can contradictions between spectroscopic and computational data be resolved in structural studies?
- Multi-technique validation : Combine X-ray crystallography (e.g., R factor < 0.05 ) with DFT-optimized geometries to resolve discrepancies in bond lengths.
- Solvent corrections : Apply the SMD model to NMR chemical shift predictions to account for solvent polarization effects .
- Error analysis : Compare mean unsigned errors (e.g., 2.4 kcal/mol in DFT thermochemistry ) with experimental uncertainties.
Q. What role do solvent effects play in the fluorescence properties of this compound-based probes?
Solvent polarity and hydrogen-bonding capacity modulate the fluorescence quantum yield (Φf) of DPQA. In aqueous media, Φf increases from 0.007 (nonpolar) to 0.793 due to reduced non-radiative decay in the iminocoumarin product . The SMD model quantifies these effects by calculating solvation free energies and cavity-dispersion terms .
Q. What regulatory considerations apply to handling this compound derivatives in academic labs?
Derivatives like PB-22 (quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate) are classified as Schedule I controlled substances in the U.S. due to cannabinoid receptor activity . Researchers must comply with DEA regulations for synthesis, storage, and disposal. Risk assessments should follow OSHA guidelines, including PPE (gloves, face shields) and engineering controls (fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
